molecular formula C4H8ClN3 B169174 1-Methyl-1H-imidazol-2-amine hydrochloride CAS No. 1450-94-8

1-Methyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B169174
CAS No.: 1450-94-8
M. Wt: 133.58 g/mol
InChI Key: JWMWVKLQTDSFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3 and its molecular weight is 133.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMWVKLQTDSFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436204
Record name 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-94-8
Record name 1H-Imidazol-2-amine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methyl-1H-imidazol-2-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines reported data with well-established principles of organic chemistry and extrapolations from structurally similar compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related molecules.

Core Chemical Properties

This compound is a substituted imidazole derivative. The presence of the 2-amino group and the N-methylation on the imidazole ring are key structural features that influence its chemical and biological properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₈ClN₃PubChem[1]
Molecular Weight 133.58 g/mol PubChem[1]
CAS Number 1450-94-8Guidechem[2]
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point 84.5 °CEchemi
Boiling Point Not available
Solubility The hydrochloride salt is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in aprotic polar solvents such as DMSO is also anticipated. Quantitative solubility data is not readily available in the literature.General knowledge
Spectral Data

Experimental spectral data for this compound is not widely available in public databases. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous molecules.

1.2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Imidazole C4-H6.8 - 7.2Doublet1HChemical shift is influenced by the electron-donating amino group.
Imidazole C5-H6.8 - 7.2Doublet1HCoupled to the C4-H proton.
N-CH₃3.5 - 3.8Singlet3HMethyl group attached to the imidazole nitrogen.
-NH₂Broad singlet2HChemical shift and peak shape are dependent on solvent and concentration.

Note: The prediction of NMR chemical shifts can be performed with higher accuracy using DFT calculations.[3][4]

1.2.2. Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Imidazole C2148 - 155Carbon bearing the amino group, significantly deshielded.
Imidazole C4115 - 125
Imidazole C5115 - 125
N-CH₃30 - 35

Note: The chemical shifts of imidazole ring carbons can sometimes be broadened due to tautomerization.[5]

1.2.3. Expected FT-IR Spectral Data

The infrared spectrum provides information about the functional groups present in a molecule. The following are the expected characteristic absorption bands for this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (amine)3100 - 3400 (broad)The hydrochloride salt may show broad absorption in this region. Primary amines typically show two bands.[6]
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960From the N-methyl group.
C=N and C=C Stretch (imidazole ring)1500 - 1650Aromatic and heteroaromatic ring stretching vibrations.
N-H Bend (amine)1550 - 1650Scissoring vibration of the primary amine.

Note: The "fingerprint region" (below 1400 cm⁻¹) will contain a complex pattern of bands unique to the molecule.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to this compound could involve the N-methylation of a suitable 2-aminoimidazole precursor. A common challenge in the chemistry of 2-aminoimidazoles is the selective functionalization due to the presence of multiple nucleophilic sites.

G cluster_0 Step 1: Formation of 2-Aminoimidazole cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation Glyoxal Glyoxal 2-Aminoimidazole 2-Aminoimidazole Glyoxal->2-Aminoimidazole Radziszewski reaction Ammonia Ammonia Ammonia->2-Aminoimidazole 2-Aminoimidazole_step2 2-Aminoimidazole 1-Methyl-1H-imidazol-2-amine 1-Methyl-1H-imidazol-2-amine 2-Aminoimidazole_step2->1-Methyl-1H-imidazol-2-amine Base Methylating_Agent Methylating Agent (e.g., Methyl iodide) Methylating_Agent->1-Methyl-1H-imidazol-2-amine Free_Base 1-Methyl-1H-imidazol-2-amine Final_Product 1-Methyl-1H-imidazol-2-amine hydrochloride Free_Base->Final_Product HCl HCl in solvent HCl->Final_Product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on general synthetic methods and has not been optimized for this specific compound. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable chemical laboratory.

Objective: To synthesize this compound.

Materials:

  • 2-Chloro-1H-imidazole

  • Methylamine (solution in THF or ethanol)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Step 1: N-Methylation of 2-Chloro-1-methylimidazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1H-imidazole (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of methylamine (1.2 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-imidazol-2-amine.

Step 2: Purification and Salt Formation

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

  • Dissolve the purified 1-methyl-1H-imidazol-2-amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization:

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the imidazole ring and the 2-amino group.

  • Basicity: The imidazole ring is basic, and the exocyclic amino group is also basic. The hydrochloride salt form indicates that one of the nitrogen atoms is protonated.

  • Nucleophilicity: The exocyclic amino group is a primary amine and is expected to be nucleophilic, participating in reactions such as acylation and alkylation.

  • Stability: 2-Aminoimidazole derivatives are generally more stable as their salt forms. The free base can be susceptible to degradation.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to histamine and other 2-aminoimidazole compounds suggests it may interact with histamine receptors.

Histamine H3 Receptor Agonism (Hypothesized)

The imidazole ring and the ethylamine side chain are key pharmacophoric features for histamine receptor ligands. The N-methyl group and the position of the amino group in 1-Methyl-1H-imidazol-2-amine suggest a potential interaction with the histamine H3 receptor . Many imidazole-based compounds are known to be agonists or inverse agonists at this receptor.[7][8]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 1-Methyl-1H-imidazol-2-amine (Hypothesized Agonist) H3R Histamine H3 Receptor Ligand->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibition of

Caption: Hypothesized signaling pathway of this compound via the Histamine H3 Receptor.

Activation of the H3 receptor by an agonist leads to the dissociation of the coupled Gi/o protein. The α-subunit of the G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates downstream effectors, ultimately leading to the inhibition of neurotransmitter release (e.g., histamine, acetylcholine, norepinephrine).

Conclusion

This compound is a small molecule with potential for further investigation in medicinal chemistry and drug discovery. This guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. While there is a need for more extensive experimental data, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers working with this molecule. Future studies should focus on obtaining detailed experimental data for its physicochemical properties, spectral characteristics, and biological activity to fully elucidate its potential.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1450-94-8 Molecular Formula: C₄H₈ClN₃ Structure:

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-2-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical structure, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1] As a salt, it is expected to have higher solubility in polar solvents compared to its free base. While extensive experimental data is not widely published, the following table summarizes key computed and available physical properties.

PropertyValueSource
CAS Number 1450-94-8[2][3]
Molecular Formula C₄H₈ClN₃[2][3]
Molecular Weight 133.58 g/mol [2]
IUPAC Name 1-methylimidazol-2-amine;hydrochloride[2]
SMILES CN1C=CN=C1N.Cl[2]
Appearance Off-white to light yellow solid[1]
Melting Point 84.5 °C[4]
pKa (of conjugate acid) 8.65 (Predicted for the free base)[5][6]
Topological Polar Surface Area 43.8 Ų[2]
XLogP3 -1.2 (for the free base)[6]

Synthesis and Purification

Proposed Experimental Protocol:

Step 1: Synthesis of 2-aminoimidazole

A common method for the synthesis of the 2-aminoimidazole core involves the reaction of an α-halo- or α-hydroxy-ketone/aldehyde with cyanamide or a guanidino group.

Step 2: N-Methylation of 2-aminoimidazole

The resulting 2-aminoimidazole can be selectively methylated at the N1 position. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Step 3: Formation of the Hydrochloride Salt

The purified 1-Methyl-1H-imidazol-2-amine free base can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Disclaimer: This is a proposed synthetic route based on established chemical principles for similar compounds. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would be necessary.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification and Salt Formation start Starting Materials (e.g., α-haloketone, guanidine derivative) cyclization Cyclization Reaction start->cyclization Step 1 methylation N-Methylation cyclization->methylation Step 2 workup Reaction Workup (Extraction, Washing) methylation->workup chromatography Column Chromatography workup->chromatography salt_formation Hydrochloride Salt Formation (Addition of HCl) chromatography->salt_formation filtration Filtration and Drying salt_formation->filtration final_product 1-Methyl-1H-imidazol-2-amine hydrochloride filtration->final_product

A proposed workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy:

  • A singlet for the N-methyl protons (CH₃) is expected.

  • Two distinct signals for the imidazole ring protons, likely appearing as doublets or singlets depending on the solvent and resolution.

  • A broad signal for the amine (NH₂) protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • A signal for the N-methyl carbon (CH₃).

  • Three distinct signals for the carbon atoms of the imidazole ring. The carbon bearing the amino group (C2) would be expected to appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy:

  • Characteristic N-H stretching vibrations for the primary amine and the imidazolium cation.

  • C-H stretching vibrations for the methyl group and the imidazole ring.

  • C=N and C-N stretching vibrations characteristic of the imidazole ring.

Mass Spectrometry (MS):

  • The mass spectrum of the free base (1-Methyl-1H-imidazol-2-amine) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (97.12 g/mol ).

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The 2-aminoimidazole scaffold is a "privileged structure" found in various natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

The primary amino group and the imidazole ring offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. Its utility as a synthetic intermediate makes it a key component in the development of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

Spectroscopic Characterization of 1-Methyl-1H-imidazol-2-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazol-2-amine hydrochloride (CAS No: 1450-94-8).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and general spectroscopic data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound in a common NMR solvent like DMSO-d₆ are presented below. The chemical shifts for the imidazole ring protons are typically observed in the range of 6.77-7.66 ppm.[2]

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
Imidazole H (C4-H, C5-H)6.5 - 7.5C2 (Amine-bearing)145 - 155
N-CH₃ (Methyl)~ 3.5C4, C5 (Imidazole)115 - 135
NH₂ (Amine)Broad, variableN-CH₃ (Methyl)~ 35

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Table 2: Predicted Infrared (IR) Absorption Bands

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below, drawing comparisons from the spectra of related imidazole and amine compounds. Primary amines typically exhibit two N-H stretching bands.[3][4]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands
C-H Stretch (Aromatic/Alkyl)2850 - 3100Medium to Strong
C=N and C=C Stretch (Imidazole Ring)1500 - 1650Medium to Strong
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch1250 - 1335Medium
Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₄H₈ClN₃, the expected molecular weight of the free base (C₄H₇N₃) is 97.12 g/mol .[5] In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Analysis Predicted m/z Value Interpretation
Molecular Ion (as free base) 98.07[C₄H₇N₃ + H]⁺
Major Fragment 82Loss of NH₂
Major Fragment 70Loss of HCN from the ring

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the chosen solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

  • Data Processing:

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for injection (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.

  • LC-MS Parameters:

    • Liquid Chromatograph: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode is recommended due to the basic nature of the amine.

    • Scan Range: m/z 50 - 500.

  • Data Processing:

    • Extract the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

    • Identify the molecular ion peak ([M+H]⁺).

    • For tandem MS (MS/MS) experiments, select the molecular ion as the precursor and analyze the resulting fragment ions to confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 1-Methyl-1H-imidazol-2-amine hydrochloride Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample LC_Sample Dilution for LC-MS Sample->LC_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR MS Mass Spectrometry (LC-MS) LC_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a small molecule.

Logical_Relationship_Spectroscopy cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound Molecular Formula: C₄H₈ClN₃ MW: 133.58 g/mol NMR NMR ¹H NMR ¹³C NMR Compound->NMR provides info on IR IR Functional Groups Compound->IR provides info on MS MS Molecular Ion Fragments Compound->MS provides info on Structure Chemical Structure NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Methyl-1H-imidazol-2-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes a visual representation of a viable synthetic workflow.

Introduction

1-Methyl-1H-imidazol-2-amine and its hydrochloride salt are important building blocks in medicinal chemistry. The 2-aminoimidazole scaffold is a "privileged structure" found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This guide focuses on a practical and reproducible synthetic pathway for the preparation of this compound, starting from readily available commercial reagents.

Synthetic Pathway Overview

A common and effective strategy for the synthesis of this compound involves a multi-step process. This guide details a two-step synthetic sequence:

  • Cyclization: Formation of the 2-aminoimidazole ring system. A frequently employed method involves the reaction of an α-haloketone with a guanidine derivative.

  • N-Methylation: Introduction of the methyl group onto the N1 position of the imidazole ring.

  • Salt Formation: Conversion of the free base to the more stable and water-soluble hydrochloride salt.

Below is a visual representation of this synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Salt Formation A α-Halo-ketone (e.g., Chloroacetaldehyde) C 2-Aminoimidazole A->C B Guanidine derivative (e.g., Guanidine hydrochloride) B->C D 1-Methyl-1H-imidazol-2-amine C->D F This compound D->F E Methylating agent (e.g., Iodomethane) E->D G Hydrochloric acid G->F

Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-1H-imidazole

This procedure is adapted from methods involving the cyclization of an α-haloketone with guanidine.

Materials:

  • Chloroacetaldehyde dimethyl acetal

  • Hydrochloric acid (HCl)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Hydrolysis of Chloroacetaldehyde Dimethyl Acetal: In a round-bottom flask, dissolve chloroacetaldehyde dimethyl acetal in a solution of aqueous hydrochloric acid. Heat the mixture at reflux for 2 hours to afford an aqueous solution of chloroacetaldehyde.

  • Cyclization Reaction: To a solution of guanidine hydrochloride in ethanol, add a solution of sodium hydroxide in ethanol. Stir the mixture at room temperature for 30 minutes. To this mixture, add the freshly prepared aqueous solution of chloroacetaldehyde dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Neutralize the reaction mixture with hydrochloric acid and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-1H-imidazole.

Step 2: Synthesis of 1-Methyl-1H-imidazol-2-amine

This protocol describes the N-methylation of the 2-aminoimidazole intermediate.[1]

Materials:

  • 2-Amino-1H-imidazole

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Ethanol

Procedure:

  • Reaction Setup: To a three-necked flask containing 2-amino-1H-imidazole, add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to -10°C.

  • Deprotonation: Add sodium hydride portion-wise to the cooled mixture, maintaining the temperature below 0°C. Stir the resulting suspension for 30 minutes at this temperature.

  • Methylation: Add a solution of iodomethane in DMF dropwise to the reaction mixture, ensuring the temperature remains below -10°C. Stir the mixture at -10°C for an additional 4 hours.[1]

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product can be purified by recrystallization from ethanol to yield 1-methyl-1H-imidazol-2-amine as a solid.[1]

Step 3: Formation of this compound

This final step converts the free base into its hydrochloride salt for improved stability and solubility.[2]

Materials:

  • 1-Methyl-1H-imidazol-2-amine

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (solution in diethyl ether or dioxane)

Procedure:

  • Dissolution: Dissolve the purified 1-methyl-1H-imidazol-2-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[2]

  • Precipitation: Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.[2]

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting materials and the final product, as well as representative reaction parameters.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-1H-imidazoleC₃H₅N₃83.09White to off-white solid
1-Methyl-1H-imidazol-2-amineC₄H₇N₃97.12Solid
This compoundC₄H₈ClN₃133.58White powder[3]

Table 2: Representative Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
Cyclization Chloroacetaldehyde, Guanidine HCl, NaOHEthanol0 to RT2460-70
N-Methylation 2-Amino-1H-imidazole, NaH, CH₃IDMF-10 to 04.5~48[1]
Salt Formation 1-Methyl-1H-imidazol-2-amine, HClDiethyl etherRT0.5>95

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described protocols and compiled data offer a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible preparation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when carrying out these synthetic steps.

References

The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1] Its unique structural and electronic properties allow it to serve as a bioisostere for guanidine and other key functional groups, enabling interactions with a wide range of biological targets. This technical guide provides a comprehensive overview of the 2-AI core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

I. Synthesis of the 2-Aminoimidazole Core

The construction of the 2-aminoimidazole ring can be achieved through several synthetic strategies. One of the most established methods is the condensation of an α-haloketone with a guanidine derivative.[2] Recent advancements have focused on developing greener and more efficient protocols, such as the use of deep eutectic solvents (DESs).[1][2]

Experimental Protocol: Greener Synthesis of a Substituted 2-Aminoimidazole

This protocol describes a one-pot, two-step synthesis of 2-aminoimidazoles using a deep eutectic solvent (DES) as a green reaction medium.[1]

Materials:

  • α-chloroketone

  • Guanidinium carbonate

  • Potassium hydroxide (KOH)

  • Triethylamine (Et3N)

  • Choline chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)

  • Water

Procedure:

  • Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to the ChCl-urea eutectic mixture (2 g) under magnetic stirring.

  • Heat the mixture to 80 °C for 30 minutes to liberate the free base of guanidine in situ.[1]

  • Add the α-chloroketone (1.0 mmol) and Et3N (1.3 mmol) to the reaction mixture.

  • Continue stirring at 80 °C for 4 hours, monitoring the reaction by GC-MS until the α-chloroketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of water to the mixture to precipitate the 2-aminoimidazole product.

  • Isolate the product by filtration and wash with water.

  • The product can be further purified by crystallization.

G cluster_synthesis Synthesis cluster_screening Screening start Start Materials (α-haloketone, Guanidine) synthesis One-Pot Synthesis in Deep Eutectic Solvent start->synthesis purification Purification (Filtration, Crystallization) synthesis->purification library 2-AI Library purification->library hts High-Throughput Screening library->hts Biological Assays hit_id Hit Identification hts->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

General workflow for synthesis and screening of 2-AI libraries.

II. Biological Activities of 2-Aminoimidazole Compounds

The 2-AI scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The primary areas of investigation include its potent antibacterial and antibiofilm properties, as well as its emerging roles in anticancer and anti-inflammatory applications.[1]

A. Antibacterial and Antibiofilm Activity

2-AI derivatives are extensively studied for combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[1][3] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1] The antibiofilm activity of 2-AIs is often attributed to the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates biofilm formation and virulence.[4]

CompoundTarget OrganismActivity TypeMetricValue (µM)
H10S. aureusBiofilm InhibitionIC5012[5][6]
H10S. aureusBiofilm DispersalEC50100[5][6]
H10P. aeruginosaBiofilm InhibitionIC5031[5][6]
H10P. aeruginosaBiofilm DispersalEC5046[5][6]
Dimeric 2-AIA. baumanniiClarithromycin PotentiationMIC2 (at 1.5 µM of 2-AI)[6]

This protocol outlines a standard method to assess the ability of a 2-AI compound to inhibit biofilm formation.[6][7]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 2-AI compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain at 37°C with shaking. Dilute the overnight culture in fresh medium to a specific optical density (e.g., OD600 of 0.01).[6][7]

  • Compound Addition: Add various concentrations of the 2-AI compound to the wells of the microtiter plate. Include a vehicle control (solvent only).

  • Inoculation: Add the diluted bacterial suspension to each well.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[7]

  • Washing: Carefully remove the planktonic bacteria by decanting the medium and gently wash the wells with PBS.

  • Staining: Add the 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[7]

  • Washing: Remove the crystal violet solution and wash the wells with deionized water to remove excess stain. Air dry the plate.

  • Solubilization: Add 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet stain.[7]

  • Quantification: Measure the absorbance of the solubilized solution at a wavelength of 570-595 nm using a microplate reader.[7]

  • Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[7]

G compound 2-Aminoimidazole Compound qs Quorum Sensing Signaling compound->qs biofilm Biofilm Formation qs->biofilm virulence Virulence Factor Production qs->virulence inhibition Inhibition

Inhibition of Quorum Sensing by 2-Aminoimidazole Derivatives.
B. Anticancer Activity

Substituted 2-aminoimidazoles have also emerged as promising scaffolds for the development of anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[1]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of 2-AI compounds against EGFR kinase.[2]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • 2-AI test compound

  • DMSO

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of EGFR enzyme, substrate, and ATP in kinase buffer.

  • Compound and Enzyme Incubation: Add the test compound dilution to the wells of a 384-well plate. Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP solution to each well. Incubate for 60 minutes at room temperature.[2]

  • Reaction Termination and Detection: Stop the reaction by adding the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.[2]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[2]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

G egf EGF egfr EGFR egf->egfr pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/MAPK Pathway egfr->ras compound 2-Aminoimidazole Compound compound->egfr proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation inhibition Inhibition

Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.
C. Arginase Inhibition

Arginase is a metalloenzyme that plays a role in the urea cycle by converting L-arginine to L-ornithine and urea.[8] It is a therapeutic target for diseases associated with L-arginine homeostasis, such as asthma and cardiovascular diseases. 2-aminoimidazole-based compounds have been designed as arginase inhibitors, where the 2-AI moiety acts as a guanidine mimetic.[8]

CompoundTargetMetricValue (µM)
2-aminoimidazoleHuman Arginase IKi3600[8]
L-2-aminohistidineHuman Arginase IKi300[8]
A1PHuman Arginase IKd2[8]

This protocol is based on the colorimetric determination of urea produced from the arginase-catalyzed hydrolysis of L-arginine.[3][9]

Materials:

  • Arginase enzyme source (e.g., purified enzyme, tissue homogenate, or cell lysate)

  • Arginine Buffer (pH 9.5)

  • Mn Solution

  • Urea Reagent (prepared by mixing equal volumes of Reagent A and Reagent B)

  • Urea Standard solution

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates as the source of arginase. If using serum or plasma, urea may need to be removed using a molecular weight cut-off filter.[10]

  • Arginase Reaction:

    • Prepare a 5x Substrate Buffer by combining 4 volumes of Arginine Buffer and 1 volume of Mn Solution. Pre-warm the buffer to 37°C.[9]

    • Add 40 µL of the sample to two separate wells (one for the sample reaction and one for the sample blank).[9]

    • Add 10 µL of the 5x Substrate Buffer to the sample reaction well.[9]

    • Incubate the plate at 37°C for a defined period (e.g., 2 hours).[9]

  • Urea Determination:

    • Prepare the Urea Reagent.

    • Add 200 µL of the Urea Reagent to all wells to stop the reaction.[9]

    • Incubate at room temperature for 60 minutes to allow for color development.[10]

  • Data Acquisition: Read the optical density at 430 nm using a plate reader.[10]

  • Calculation: Determine the amount of urea produced by comparing the sample absorbance to a urea standard curve. Arginase activity is then calculated based on the amount of urea produced per unit of time.

G arginine L-Arginine arginase Arginase arginine->arginase products L-Ornithine + Urea arginase->products compound 2-Aminoimidazole Inhibitor compound->arginase inhibition Inhibition

Mechanism of Arginase Inhibition by 2-AI Compounds.

III. Conclusion

References

The Versatile Role of 1-Methyl-1H-imidazol-2-amine Hydrochloride in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid imidazole core, coupled with a reactive primary amine, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a key intermediate in the construction of biologically active molecules, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1450-94-8[1][2][3]
Molecular Formula C₄H₈ClN₃[4]
Molecular Weight 133.58 g/mol [4]
Appearance White powder[1]
Application Organic Synthesis[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A reliable and commonly employed synthetic route to 1-Methyl-1H-imidazol-2-amine involves a two-step process starting from the commercially available 1-methylimidazole. The key steps are nitration followed by reduction.

Step 1: Synthesis of 1-Methyl-2-nitroimidazole

1-Methylimidazole is nitrated to introduce a nitro group at the 2-position of the imidazole ring.

Step 2: Reduction of 1-Methyl-2-nitroimidazole to 1-Methyl-1H-imidazol-2-amine

The nitro group of 1-methyl-2-nitroimidazole is then reduced to a primary amine to yield the desired product. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis 1-Methylimidazole 1-Methylimidazole 1-Methyl-2-nitroimidazole 1-Methyl-2-nitroimidazole 1-Methylimidazole->1-Methyl-2-nitroimidazole Nitration 1-Methyl-1H-imidazol-2-amine 1-Methyl-1H-imidazol-2-amine 1-Methyl-2-nitroimidazole->1-Methyl-1H-imidazol-2-amine Reduction 1-Methyl-1H-imidazol-2-amine_HCl 1-Methyl-1H-imidazol-2-amine_HCl 1-Methyl-1H-imidazol-2-amine->1-Methyl-1H-imidazol-2-amine_HCl HCl

Figure 1: Synthetic pathway to this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-nitroimidazole

  • Materials: 1-methylimidazole, fuming nitric acid, sulfuric acid.

  • Procedure: To a cooled (0-5 °C) mixture of fuming nitric acid and sulfuric acid, slowly add 1-methylimidazole while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The crude 1-methyl-2-nitroimidazole is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials: 1-methyl-2-nitroimidazole, Palladium on carbon (Pd/C, 10%), Methanol, Hydrochloric acid (in a suitable solvent like ether or isopropanol).

  • Procedure: In a hydrogenation vessel, dissolve 1-methyl-2-nitroimidazole in methanol. Add a catalytic amount of 10% Pd/C. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the free base 1-methyl-1H-imidazol-2-amine, is then treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a cold solvent (e.g., ether), and dried under vacuum.

ParameterValue
Catalyst 10% Pd/C
Solvent Methanol
Hydrogen Pressure 1-3 atm
Temperature Room Temperature
Typical Yield High

Table 2: Typical Reaction Parameters for the Catalytic Hydrogenation of 1-Methyl-2-nitroimidazole

Role as a Synthetic Building Block in Drug Discovery

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. This compound serves as a key precursor for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors.

Application in the Synthesis of Imidazopyrazine and Imidazotriazine Kinase Inhibitors

While direct patent examples explicitly starting from this compound are not always readily available in public literature, the synthesis of fused heterocyclic systems like imidazopyrazines and imidazotriazines, which are known cores of various kinase inhibitors, often proceeds through intermediates that can be derived from 2-aminoimidazoles.[5][6] The general synthetic strategy involves the cyclocondensation of a 2-aminoimidazole derivative with a suitable 1,2- or 1,3-dicarbonyl compound or its equivalent.

Kinase_Inhibitor_Synthesis BuildingBlock 1-Methyl-1H-imidazol-2-amine FusedRing Imidazopyrazine or Imidazotriazine Core BuildingBlock->FusedRing Cyclocondensation Dicarbonyl 1,2- or 1,3-Dicarbonyl Compound Dicarbonyl->FusedRing KinaseInhibitor Kinase Inhibitor FusedRing->KinaseInhibitor Further Functionalization

Figure 2: General scheme for the synthesis of kinase inhibitor cores.

Protocol 3: General Procedure for the Synthesis of an Imidazopyrazine Core

  • Materials: 1-Methyl-1H-imidazol-2-amine, a 1,2-dicarbonyl compound (e.g., a glyoxal derivative), a suitable solvent (e.g., ethanol, acetic acid).

  • Procedure: To a solution of 1-Methyl-1H-imidazol-2-amine in a suitable solvent, the 1,2-dicarbonyl compound is added. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Reactant AReactant BProduct Core
1-Methyl-1H-imidazol-2-amine1,2-Dicarbonyl CompoundImidazopyrazine
1-Methyl-1H-imidazol-2-amine1,3-Dicarbonyl CompoundImidazopyrimidine

Table 3: Cyclocondensation Reactions of 1-Methyl-1H-imidazol-2-amine

The resulting fused heterocyclic core can then undergo further functionalization, such as cross-coupling reactions, to introduce various substituents, ultimately leading to the final kinase inhibitor drug candidate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds with potential therapeutic applications. Its synthesis via the reduction of 1-methyl-2-nitroimidazole is a robust and scalable method. The reactivity of its 2-amino group allows for its incorporation into more complex molecular scaffolds, such as the core structures of various kinase inhibitors, highlighting its importance in modern drug discovery and development. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References

Theoretical Insights into the 1-Methyl-1H-imidazol-2-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-imidazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of pharmacologically active compounds.[1] Its structural features, including hydrogen bond donors and acceptors, and its electron-rich nature, make it a versatile component for designing ligands that can interact with various biological targets such as kinases and G protein-coupled receptors (GPCRs).[1] This technical whitepaper provides an in-depth analysis of the theoretical underpinnings of the 1-methyl-1H-imidazol-2-amine scaffold. It delves into its electronic structure, conformational possibilities, and key physicochemical properties, offering a theoretical framework to guide the rational design of novel therapeutics. This guide summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its potential in drug development.

Physicochemical and Theoretical Properties

The inherent properties of the 1-methyl-1H-imidazol-2-amine scaffold are fundamental to its utility in drug design. A summary of its key physicochemical and computed properties is presented below.

PropertyValueSource
Molecular Formula C₄H₇N₃PubChem CID: 566321
Molecular Weight 97.12 g/mol PubChem CID: 566321
pKa (of conjugate acid) 8.65J. Org. Chem. 1964, 29 (10), 3118–3120[2]
Topological Polar Surface Area 54.9 ŲPubChem CID: 566321
Hydrogen Bond Donors 1PubChem CID: 566321
Hydrogen Bond Acceptors 2PubChem CID: 566321

Theoretical Studies: A Methodological Overview

While specific comprehensive theoretical studies on the isolated 1-methyl-1H-imidazol-2-amine scaffold are not extensively reported in publicly available literature, the computational analysis of imidazole derivatives is a well-established field. The following methodologies are routinely employed to understand the structural and electronic properties of such scaffolds.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical computational protocol for analyzing the 1-methyl-1H-imidazol-2-amine scaffold would involve:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological targets.

  • Vibrational Analysis: Theoretical calculation of infrared (IR) and Raman spectra can aid in the interpretation of experimental spectroscopic data.

  • NMR Chemical Shift Prediction: Theoretical calculations of NMR chemical shifts can assist in the structural elucidation of derivatives.

Tautomerism and Protonation

The imidazole ring can exist in different tautomeric forms. Computational studies can predict the relative stabilities of these tautomers. For 1-methyl-1H-imidazol-2-amine, the primary tautomeric equilibrium to consider would be between the amine and imine forms. Furthermore, understanding the most likely site of protonation is critical for predicting its behavior in biological systems. The pyridine-like nitrogen of the imidazole ring is generally the most basic and thus the most probable site of initial protonation.

Synthesis of the 1-Methyl-1H-imidazol-2-amine Scaffold

A common synthetic route to 1-methyl-1H-imidazol-2-amine involves the methylation of 2-aminoimidazole.

Experimental Protocol: Methylation of 2-Aminoimidazole

A general procedure for the synthesis is as follows:

  • Reaction Setup: 2-aminoimidazole is dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or ethanol, under an inert atmosphere.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include quenching the reaction, extraction, and purification by column chromatography to yield the desired 1-methyl-1H-imidazol-2-amine.

G reagents 2-Aminoimidazole + Methylating Agent (e.g., CH3I) reaction Reaction at Controlled Temperature reagents->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Work-up and Purification reaction->workup product 1-Methyl-1H-imidazol-2-amine workup->product

Fig. 1: General synthetic workflow for 1-Methyl-1H-imidazol-2-amine.

Biological Relevance and Presumptive Signaling Pathway

The 1-methyl-1H-imidazol-2-amine scaffold is a key component in compounds targeting various receptors. For instance, structurally related imidazole derivatives have been investigated as agonists for the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Agonism at the H3 receptor leads to the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.

Presumptive Histamine H3 Receptor Agonist Signaling Pathway

The following diagram illustrates the presumptive signaling pathway for a 1-methyl-1H-imidazol-2-amine-containing H3 receptor agonist.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Neurotransmitter Inhibition of Neurotransmitter Release G_protein->Neurotransmitter cAMP cAMP AC->cAMP produces Ligand 1-Methyl-1H-imidazol-2-amine derivative Ligand->H3R binds PKA Protein Kinase A cAMP->PKA activates

Fig. 2: Presumptive signaling pathway for an H3 receptor agonist.

Conclusion

The 1-methyl-1H-imidazol-2-amine scaffold represents a valuable starting point for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemists. The theoretical principles and methodologies outlined in this whitepaper provide a robust framework for the rational design and optimization of drug candidates based on this privileged structure. Further dedicated computational and experimental studies on this specific scaffold will undoubtedly unveil new opportunities for its application in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride. Due to the limited availability of a direct published synthesis for this specific compound, the following protocol has been developed by adapting established methods for the synthesis of analogous 2-aminoimidazole derivatives and employing standard organic chemistry transformations. The proposed three-step synthesis involves the formation of the 2-aminoimidazole core, followed by regioselective N-methylation, and concluding with the conversion to the hydrochloride salt. These application notes are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

2-Aminoimidazole derivatives are a significant class of heterocyclic compounds that are prevalent in a variety of natural products and pharmacologically active molecules. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-methylated analog, 1-Methyl-1H-imidazol-2-amine, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The hydrochloride salt form often improves the compound's stability and solubility in aqueous media, which is advantageous for biological testing and formulation.

The following protocol outlines a plausible and practical synthetic route to this compound, beginning with the cyclization reaction of aminoacetaldehyde dimethyl acetal and cyanamide to form 2-aminoimidazole. This intermediate is then selectively methylated at the N-1 position using methyl iodide. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Experimental Protocols

Overall Reaction Scheme
Step 1: Synthesis of 1H-imidazol-2-amine

This step involves the acid-catalyzed cyclization of aminoacetaldehyde dimethyl acetal with cyanamide.

Materials and Reagents:

  • Aminoacetaldehyde dimethyl acetal

  • Cyanamide (50 wt% solution in water)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetaldehyde dimethyl acetal (1 equivalent) in ethanol.

  • Slowly add concentrated hydrochloric acid (1.2 equivalents) to the solution while stirring.

  • To this acidic solution, add a 50 wt% aqueous solution of cyanamide (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1H-imidazol-2-amine.

  • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Step 2: Synthesis of 1-Methyl-1H-imidazol-2-amine

This step describes the regioselective N-methylation of 1H-imidazol-2-amine.

Materials and Reagents:

  • 1H-imidazol-2-amine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-imidazol-2-amine (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Slowly add methyl iodide (1.05 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to obtain pure 1-Methyl-1H-imidazol-2-amine.

Step 3: Synthesis of this compound

This final step involves the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

  • 1-Methyl-1H-imidazol-2-amine

  • Hydrochloric acid (4 M solution in 1,4-dioxane)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified 1-Methyl-1H-imidazol-2-amine (1 equivalent) in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

  • Cool the solution in an ice bath.

  • While stirring, add a 4 M solution of HCl in 1,4-dioxane (1.1 equivalents) dropwise.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to yield this compound.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Purity (Typical) Yield (Typical)
1H-imidazol-2-amineC₃H₅N₃83.09Solid>95%60-70%
1-Methyl-1H-imidazol-2-amineC₄H₇N₃97.12Solid/Oil>98%75-85%
This compoundC₄H₈ClN₃133.58Solid>99%90-95%

Visualizations

Synthesis Workflow

Synthesis_Workflow A Aminoacetaldehyde dimethyl acetal + Cyanamide B Step 1: Acid-catalyzed Cyclization A->B Ethanol, HCl C 1H-imidazol-2-amine B->C D Step 2: N-methylation (NaH, CH3I) C->D E 1-Methyl-1H-imidazol-2-amine D->E F Step 3: Salt Formation (HCl in Dioxane) E->F G 1-Methyl-1H-imidazol-2-amine hydrochloride F->G

Caption: Proposed three-step synthesis of this compound.

Logical Relationship of Key Transformations

Key_Transformations Start Starting Materials: Aminoacetaldehyde dimethyl acetal Cyanamide, Methyl Iodide, HCl Cyclization Formation of 2-Aminoimidazole Core Start->Cyclization Step 1 Methylation Regioselective N-Methylation Cyclization->Methylation Step 2 SaltFormation Conversion to Hydrochloride Salt Methylation->SaltFormation Step 3 Product Final Product: 1-Methyl-1H-imidazol-2-amine hydrochloride SaltFormation->Product

Caption: Key chemical transformations in the synthesis of the target compound.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. It should be handled with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate caution.

  • Concentrated acids and bases are corrosive. Handle with care.

Disclaimer

This document provides a proposed synthesis protocol based on established chemical principles and analogous reactions. The procedures have not been optimized and should be performed by trained chemists. All reactions should be carefully monitored, and appropriate safety precautions must be taken. The yields and purity are typical estimates and may vary.

Application Notes and Protocols for the N-Methylation of 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedures for the N-methylation of 2-aminoimidazole. Given the multiple potential sites of methylation on the 2-aminoimidazole scaffold, this guide addresses the critical challenge of regioselectivity by proposing several strategic approaches. Detailed protocols, data presentation, and workflow visualizations are included to assist researchers in achieving their desired N-methylated 2-aminoimidazole derivatives.

Introduction: The Challenge of Regioselective N-Methylation

2-Aminoimidazole is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The N-methylation of this core structure can significantly modulate its biological activity, making it a key modification in drug discovery. However, the 2-aminoimidazole molecule possesses three nitrogen atoms that are susceptible to methylation: the two endocyclic (ring) nitrogens at positions 1 and 3, and the exocyclic 2-amino group. The tautomeric nature of the imidazole ring and the delocalization of electron density across the guanidine-like 2-amino group present a significant challenge to achieving regioselective methylation.[1] Uncontrolled methylation will typically lead to a mixture of mono-, di-, and tri-methylated products, as well as different regioisomers, complicating purification and characterization.

To overcome this, a strategic approach involving the use of protecting groups is often necessary to direct the methylation to the desired nitrogen atom. This guide outlines protocols for the selective N-methylation of 2-aminoimidazole at the N-1 position, the N-2 position (exocyclic amino group), and for exhaustive methylation.

Proposed Experimental Strategies and Protocols

The choice of strategy depends on the desired methylation pattern. Below are detailed protocols for achieving selective N-methylation.

2.1. Strategy 1: Selective N-1 Methylation via N-2 Protection

This strategy focuses on first protecting the more nucleophilic exocyclic 2-amino group, followed by methylation of one of the ring nitrogens, and subsequent deprotection.

Experimental Workflow for Selective N-1 Methylation

workflow1 cluster_protection Step 1: Protection cluster_methylation Step 2: Methylation cluster_deprotection Step 3: Deprotection A 2-Aminoimidazole B N-Boc-2-aminoimidazole A->B (Boc)2O, Base C 1-Methyl-N-Boc- 2-aminoimidazole B->C NaH, CH3I D 1-Methyl-2-aminoimidazole C->D TFA or HCl

Caption: Workflow for the selective synthesis of 1-methyl-2-aminoimidazole.

Protocol 2.1.1: N-Boc Protection of 2-Aminoimidazole

This protocol protects the exocyclic amino group using di-tert-butyl dicarbonate (Boc₂O).[1]

  • Materials:

    • 2-Aminoimidazole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture with water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-aminoimidazole (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).

    • Add the base (e.g., NaOH, 1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-2-aminoimidazole.

    • Purify by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2.1.2: N-1 Methylation of N-Boc-2-aminoimidazole

  • Materials:

    • N-Boc-2-aminoimidazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-aminoimidazole (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2.1.3: Deprotection of 1-Methyl-N-Boc-2-aminoimidazole

  • Materials:

    • 1-Methyl-N-Boc-2-aminoimidazole

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the purified 1-methyl-N-Boc-2-aminoimidazole in CH₂Cl₂.

    • Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4 M).

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain 1-methyl-2-aminoimidazole.

2.2. Strategy 2: Selective N-2 Methylation (Exocyclic)

Achieving selective methylation of the exocyclic amino group is more challenging due to its lower nucleophilicity compared to the deprotonated imidazole ring. A possible approach involves a reductive amination pathway, though this is a proposed route and would require optimization.

Proposed Reaction for Selective N-2 Methylation

reaction_scheme cluster_main Reductive Amination Pathway 2-Aminoimidazole 2-Aminoimidazole Schiff Base Intermediate Schiff Base Intermediate 2-Aminoimidazole->Schiff Base Intermediate Formaldehyde (CH2O) 2-(Methylamino)imidazole 2-(Methylamino)imidazole Schiff Base Intermediate->2-(Methylamino)imidazole Reducing Agent (e.g., NaBH4)

References

Application Notes: Synthesis and Utility of Ligands Derived from 1-Methyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine hydrochloride is a versatile heterocyclic building block crucial in the synthesis of diverse bioactive molecules. The 2-amino-1-methylimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in various compounds developed as kinase and G-protein coupled receptor (GPCR) inhibitors. The primary amino group serves as a key functional handle for introducing molecular diversity through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. This document provides detailed protocols for the synthesis of representative amide and sulfonamide ligands from this compound, along with a discussion of their potential applications in drug discovery and chemical biology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₈ClN₃[1][2]
Molecular Weight 133.58 g/mol [1][2]
CAS Number 1450-94-8[1]
Appearance White to off-white solid[2]
Melting Point 84.5 °C[3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Experimental Protocols

The following protocols describe the synthesis of exemplar ligands via N-acylation and N-sulfonylation of 1-Methyl-1H-imidazol-2-amine. Since 1-Methyl-1H-imidazol-2-amine is supplied as a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine for the reaction to proceed.

Protocol 1: Synthesis of an N-Acyl Imidazole Ligand via Amide Coupling

This protocol details a standard amide coupling reaction using a carboxylic acid and common coupling reagents.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the reactants (target concentration of 0.1-0.2 M with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.

  • Add EDC hydrochloride (1.2 eq) to the cooled solution.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. The addition of a base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl imidazole ligand.

Quantitative Data (Exemplar):

ReagentMolar Eq.M.W. ( g/mol )Amount (mmol)Mass (mg)
Benzoic Acid1.0122.121.0122
1-Methyl-1H-imidazol-2-amine HCl1.1133.581.1147
EDC HCl1.2191.701.2230
HOBt1.2135.121.2162
DIPEA2.5129.242.5323 (0.44 mL)
Product: N-(1-methyl-1H-imidazol-2-yl)benzamide-201.23-Yield: 161 mg (80%)
Protocol 2: Synthesis of an N-Sulfonyl Imidazole Ligand

This protocol describes the reaction of 1-Methyl-1H-imidazol-2-amine with a sulfonyl chloride.

Reaction Scheme:

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-sulfonyl imidazole ligand.

Quantitative Data (Exemplar):

ReagentMolar Eq.M.W. ( g/mol )Amount (mmol)Mass (mg)
Benzenesulfonyl chloride1.0176.621.0177 (0.13 mL)
1-Methyl-1H-imidazol-2-amine HCl1.1133.581.1147
Triethylamine (TEA)2.5101.192.5253 (0.35 mL)
Product: N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide-237.29-Yield: 202 mg (85%)

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of ligands from this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 1-Methyl-1H-imidazol-2-amine HCl - Carboxylic Acid / Sulfonyl Chloride - Coupling Reagents / Base dissolve Dissolve in Anhydrous Solvent (DMF/DCM) reagents->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Coupling Reagents or Base cool->add_reagents stir Stir at RT (4-24h) add_reagents->stir monitor Monitor by TLC / LC-MS stir->monitor quench Aqueous Work-up (Extraction & Washes) monitor->quench dry Dry Organic Layer (MgSO4 / Na2SO4) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify product Pure Ligand purify->product

Caption: General workflow for ligand synthesis.

Application in Kinase Signaling Pathways

Ligands incorporating the 2-amino-1-methylimidazole scaffold are frequently investigated as inhibitors of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The diagram below illustrates a generic kinase signaling cascade that such ligands could potentially modulate.

G ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor Binds & Activates adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor Recruits & Activates ras Ras (GTP-bound) adaptor->ras Activates raf RAF Kinase ras->raf Activates mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival, etc.) transcription->response Regulates Gene Expression inhibitor Synthesized Ligand (Kinase Inhibitor) inhibitor->raf Inhibits inhibitor->mek Inhibits

References

Application Notes and Protocols: 1-Methyl-1H-imidazol-2-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine hydrochloride is a versatile heterocyclic building block in medicinal chemistry. While direct biological data on this specific salt is limited, its core structure, 2-aminoimidazole, is a "privileged scaffold." This means it is a recurring motif in a wide array of pharmacologically active compounds, including agents with antibacterial, antifungal, and anti-inflammatory properties. The primary utility of this compound lies in its role as a key synthetic intermediate. The 2-amino group provides a reactive handle for chemical modifications, enabling chemists to generate libraries of novel compounds for biological screening and to explore structure-activity relationships (SAR) in drug discovery programs.

A prominent application of the 2-aminoimidazole scaffold is in the development of potent and selective inhibitors of Vascular Adhesion Protein-1 (VAP-1). VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme implicated in inflammatory processes and is a therapeutic target for conditions like diabetic macular edema. This document will focus on the application of the 1-Methyl-1H-imidazol-2-amine core structure in the discovery of VAP-1 inhibitors, providing detailed protocols and data based on published research in this area.

Application: Development of Vascular Adhesion Protein-1 (VAP-1) Inhibitors

Vascular Adhesion Protein-1 (VAP-1) is an endothelial cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to sites of inflammation.[1][2] Its enzymatic activity produces hydrogen peroxide and other reactive species, which can contribute to endothelial damage and vascular leakage, key pathological features of diabetic macular edema.[3][4] Therefore, inhibiting VAP-1 is a promising therapeutic strategy to reduce inflammation and vascular permeability in the eye. The 1H-imidazol-2-amine scaffold has been successfully utilized to develop potent VAP-1 inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) of 1H-Imidazol-2-amine Derivatives as VAP-1 Inhibitors

The following table summarizes the in vitro VAP-1 inhibitory activity of a series of 1H-imidazol-2-amine derivatives, demonstrating the impact of structural modifications on potency. This data is adapted from studies aimed at optimizing VAP-1 inhibitors for the treatment of diabetic macular edema.

Compound IDR GroupHuman VAP-1 IC50 (nM)Rat VAP-1 IC50 (nM)
1 4-Fluorophenyl>10000120
2 4-Chlorophenyl840067
3 3,4-Dichlorophenyl220029
4 4-(Trifluoromethyl)phenyl440046
5 (Lead) Thiazol-2-yl-N-acetamide linked to phenyl195.1

Data is illustrative and derived from published SAR studies on 1H-imidazol-2-amine derivatives.

Experimental Protocols

General Synthetic Protocol for a Potent VAP-1 Inhibitor Derivative

This protocol describes a representative synthesis of a potent VAP-1 inhibitor (like Compound 5 in the table) using a 2-aminoimidazole core, which can be prepared from precursors like 1-Methyl-1H-imidazol-2-amine.

Objective: To synthesize N-(5-(4-((1H-imidazol-2-ylamino)methyl)phenyl)thiazol-2-yl)acetamide, a potent VAP-1 inhibitor.

Materials:

  • This compound (or related 2-aminoimidazole precursor)

  • 4-formylphenylboronic acid

  • 2-amino-5-bromothiazole

  • Acetic anhydride

  • Sodium triacetoxyborohydride

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Standard glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Synthesis of the Aldehyde Intermediate:

    • To a solution of 2-amino-5-bromothiazole (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a mixture of DMF and water, add sodium carbonate (2.0 eq) and the palladium catalyst (0.05 eq).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90°C for 4 hours.

    • After cooling, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 5-(4-formylphenyl)thiazol-2-amine.

  • Acetylation of the Thiazole:

    • Dissolve the product from step 1 in DCM and cool to 0°C.

    • Add acetic anhydride (1.5 eq) and a base (e.g., triethylamine, 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield N-(5-(4-formylphenyl)thiazol-2-yl)acetamide.

  • Reductive Amination:

    • Dissolve N-(5-(4-formylphenyl)thiazol-2-yl)acetamide (1.0 eq) and 1H-imidazol-2-amine (hydrochloride salt may require prior neutralization or use of excess base) (1.1 eq) in a suitable solvent like DCM or dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by silica gel chromatography or preparative HPLC.

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro VAP-1/SSAO Enzyme Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound against human VAP-1.

Materials:

  • Recombinant human VAP-1/SSAO enzyme

  • Test compound (e.g., synthesized 1H-imidazol-2-amine derivative)

  • Benzylamine (substrate)

  • Amplex® Red reagent (or similar H₂O₂ detection probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of human VAP-1 enzyme in the assay buffer.

    • Prepare a substrate solution of benzylamine in the assay buffer.

    • Prepare a detection reagent mix containing Amplex® Red and HRP in the assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 20 µL of the test compound dilutions or vehicle control (buffer with DMSO).

    • Add 20 µL of the VAP-1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • To initiate the enzymatic reaction, add 20 µL of the benzylamine substrate solution to each well.

    • Immediately add 40 µL of the detection reagent mix to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental and Drug Discovery Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A 1-Methyl-1H-imidazol-2-amine HCl (Starting Material) B Multi-step Synthesis (e.g., Suzuki Coupling, Amidation) A->B C Purification (Chromatography) B->C D Characterization (NMR, LC-MS) C->D E In Vitro VAP-1 Enzyme Inhibition Assay D->E Test Compound F Determine IC50 Value E->F G In Vivo Model (e.g., Diabetic Rat) F->G Lead Compound H Assess Efficacy (e.g., Ocular Permeability) G->H

Caption: A generalized workflow from the starting material to in vivo testing.

VAP-1 Signaling and Mechanism of Action in Inflammation

G cluster_0 Endothelial Cell cluster_1 Blood Vessel Lumen VAP1 VAP-1 / SSAO H2O2 Hydrogen Peroxide (H₂O₂) VAP1->H2O2 Enzymatic Product Amine Primary Amines (e.g., Methylamine) Amine->VAP1 Substrate AdhesionMol Upregulation of Adhesion Molecules (e.g., ICAM-1) H2O2->AdhesionMol Induces Leukocyte Leukocyte AdhesionMol->Leukocyte Enhanced Adhesion Leukocyte->VAP1 Adhesion/ Binding Inhibitor 1H-Imidazol-2-amine Derivative (Inhibitor) Inhibitor->VAP1 Inhibits

Caption: VAP-1's dual role in inflammation and its inhibition.

References

Application Notes and Protocols for the Synthesis of a CDK9 Inhibitor Using 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a potent kinase inhibitor, specifically a Cyclin-Dependent Kinase 9 (CDK9) inhibitor, utilizing 1-Methyl-1H-imidazol-2-amine as a key starting material. The synthesis involves a nucleophilic aromatic substitution reaction, a common and versatile method in medicinal chemistry for the preparation of kinase inhibitors.

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2][3] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells.[4][5] The 2-aminopyrimidine scaffold is a well-established core structure in many kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP. By coupling 1-Methyl-1H-imidazol-2-amine with a functionalized pyrimidine, it is possible to generate novel and potent CDK9 inhibitors.

This application note details the synthesis of a specific CDK9 inhibitor, herein referred to as Compound 3 , through the reaction of 1-Methyl-1H-imidazol-2-amine (1) with 4-chloro-6-ethyl-5-methoxypyrimidin-2-amine (2) .

Synthetic Workflow

The synthesis of the target CDK9 inhibitor 3 is achieved through a single-step nucleophilic aromatic substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Methyl-1H-imidazol-2-amine 1-Methyl-1H-imidazol-2-amine (1) SNAr Nucleophilic Aromatic Substitution (SNAr) 1-Methyl-1H-imidazol-2-amine->SNAr Chloropyrimidine 4-chloro-6-ethyl-5-methoxypyrimidin-2-amine (2) Chloropyrimidine->SNAr Inhibitor CDK9 Inhibitor (3) SNAr->Inhibitor

Caption: Synthetic workflow for the preparation of a CDK9 inhibitor.

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of N-(1-methyl-1H-imidazol-2-yl)-6-ethyl-5-methoxy-pyrimidin-2,4-diamine (Compound 3 ).

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-Methyl-1H-imidazol-2-amine (1) 6646-51-197.12
4-chloro-6-ethyl-5-methoxypyrimidin-2-amine (2) -187.63
p-Toluenesulfonic acid monohydrate6192-52-5190.22
2-Pentanol6032-29-788.15
Sodium Bicarbonate (NaHCO₃)144-55-884.01
Ethyl Acetate (EtOAc)141-78-688.11
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Reaction Setup: To a stirred solution of 1-Methyl-1H-imidazol-2-amine (1) (1.0 g, 10.3 mmol) and 4-chloro-6-ethyl-5-methoxypyrimidin-2-amine (2) (1.93 g, 10.3 mmol) in 2-pentanol (20 mL), add p-toluenesulfonic acid monohydrate (2.35 g, 12.4 mmol).

  • Heating: Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane) to afford the desired product, N-(1-methyl-1H-imidazol-2-yl)-6-ethyl-5-methoxy-pyrimidin-2,4-diamine (Compound 3 ), as a white solid.

Expected Yield: 60-70%

Data Presentation

Table 1: Physicochemical and Biological Data for CDK9 Inhibitor 3

Compound IDMolecular FormulaMolecular Weight ( g/mol )AppearanceCDK9 IC₅₀ (nM)
3 C₁₁H₁₆N₆O248.28White Solid< 10

IC₅₀ values are representative and may vary depending on the specific assay conditions.

CDK9 Signaling Pathway

CDK9, in complex with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2, as well as negative elongation factors. This action releases the stalled RNAP II, allowing for the transcription of downstream genes, including key survival genes in cancer cells like MCL-1 and MYC. Inhibition of CDK9 by compounds such as 3 blocks this process, leading to a decrease in the levels of anti-apoptotic proteins and ultimately inducing apoptosis.

CDK9_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition cluster_downstream Downstream Effects RNAPII RNA Polymerase II Phosphorylation Phosphorylation of RNAP II (Ser2) RNAPII->Phosphorylation P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->Phosphorylation catalyzes No_Gene_Expression Decreased Expression of Anti-apoptotic Genes Elongation Transcriptional Elongation Phosphorylation->Elongation Gene_Expression Expression of Anti-apoptotic Genes (e.g., MCL-1, MYC) Elongation->Gene_Expression Inhibitor CDK9 Inhibitor (3) Inhibitor->P-TEFb inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis prevents No_Gene_Expression->Apoptosis induces

Caption: Simplified signaling pathway of CDK9 and its inhibition.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of a potent CDK9 inhibitor using 1-Methyl-1H-imidazol-2-amine. The described protocol is robust and can be adapted for the synthesis of analogous compounds for structure-activity relationship (SAR) studies. The resulting kinase inhibitors are valuable tools for cancer research and drug development.

References

Application Notes and Protocols for the Green Synthesis of 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Traditional synthetic routes to these valuable compounds often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that generate significant chemical waste.[2] In alignment with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, a variety of environmentally benign methods for the synthesis of 2-aminoimidazoles have been developed.[2][3]

These innovative approaches not only minimize the environmental impact but also frequently offer advantages such as improved reaction efficiency, higher yields, shorter reaction times, and simplified purification procedures.[2][4] This document provides detailed application notes and experimental protocols for three prominent green synthetic strategies: synthesis in deep eutectic solvents (DESs), microwave-assisted synthesis, and ultrasound-assisted synthesis.

Green Synthesis Approaches

Synthesis in Deep Eutectic Solvents (DESs)

Deep eutectic solvents are a class of ionic liquids that are typically composed of a mixture of a quaternary ammonium salt (like choline chloride) and a hydrogen bond donor (such as urea or glycerol).[5] These solvents are attractive green alternatives to conventional volatile organic compounds (VOCs) due to their low cost, biodegradability, low toxicity, and non-flammability.[2][5] In the context of 2-aminoimidazole synthesis, DESs can act as both the solvent and a catalyst, promoting the reaction through hydrogen bonding interactions.[5]

A significant advantage of using DESs is the notable reduction in reaction time compared to traditional methods. For instance, the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives in a choline chloride-based DES can be completed in 4-6 hours, whereas the same reaction in a conventional solvent like THF requires 10-12 hours.[5]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions.[4][6] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes.[4][7] This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer byproducts.[2][4] Microwave-assisted synthesis of 2-aminoimidazoles has been successfully employed in various protocols, including the cyclocondensation of 2-aminopyrimidines with α-haloketones.[1][4]

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to promote chemical reactions.[2] The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, which can enhance reaction rates and yields.[8] This method offers a milder alternative to conventional heating and can often be performed at room temperature, thus reducing energy consumption.[2] Ultrasound has been effectively applied to the synthesis of various heterocyclic compounds, including the precursors to 2-aminoimidazoles.[9][10]

Comparative Data of Green Synthesis Methods

The following tables provide a summary of quantitative data for the synthesis of 2-aminoimidazoles using different green chemistry approaches, allowing for a clear comparison of their efficiency and reaction conditions.

Table 1: Synthesis of 2-Aminoimidazoles using Deep Eutectic Solvents (DESs)

Entryα-HaloketoneGuanidine DerivativeDES SystemTime (h)Temperature (°C)Yield (%)Reference
12-Chloro-1-phenylethanoneN,N'-DiphenylguanidineCholine Chloride:Urea (1:2)48092[5]
22-Chloro-1-(4-methoxyphenyl)ethanoneN,N'-DiphenylguanidineCholine Chloride:Glycerol (1:2)58085[5]
32-Chloro-1-(4-tolyl)ethanoneN,N'-DiphenylguanidineCholine Chloride:Glycerol (1:2)4.58088[5]
42-Chloro-1,2-diphenylethanoneGuanidine carbonateCholine Chloride:Urea (1:2)48085[5]

Table 2: Microwave-Assisted Synthesis of 2-Aminoimidazoles

EntryStarting MaterialsSolventPower (W)Time (min)Temperature (°C)Yield (%)Reference
12-Aminopyrimidine, 2-BromoacetophenoneAcetonitrile-1513095 (of intermediate)[2]
2Imidazo[1,2-a]pyrimidine, Hydrazine hydrateEthanol1501012085-95[4]
3N-Acetylguanidine, α-Haloketone-----[4]
42-Aminopyrimidines, α-Bromocarbonyl compounds--30130-[1]

Table 3: Ultrasound-Assisted Synthesis of 2-Aminoimidazoles

EntryReactantsSolventTime (min)Temperature (°C)Yield (%)Reference
1o-Phenylenediamine, Phenyl isothiocyanate, TPP, I₂, Et₃NAcetonitrile15-30Room Temp.High (not specified)[2]
2Malononitrile, Acetophenone, Benzaldehyde, Ammonium acetateWater453083[8]
32-Aminopyridines, β-Keto esters, NBSPEG-400--Good[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (Choline Chloride:Urea)

This protocol describes the synthesis of a 2-aminoimidazole derivative from an α-chloroketone and a guanidine derivative using a choline chloride:urea deep eutectic solvent.[2][5]

Materials:

  • α-Chloroketone (e.g., 2-chloro-1-phenylethanone)

  • Guanidine derivative (e.g., N,N'-diphenylguanidine)

  • Triethylamine (Et₃N)

  • Choline chloride

  • Urea

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Deep Eutectic Solvent:

    • In a flask, combine choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[2]

  • Reaction Setup:

    • To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).[2]

    • Add the α-chloroketone (1.0 mmol) to the mixture.[2]

  • Reaction:

    • Stir the reaction mixture at 80 °C for 4-6 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 5 mL of water to the mixture.[5]

    • Extract the aqueous suspension with ethyl acetate (3 x 10 mL).[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-aminoimidazole derivative.[2]

G cluster_prep DES Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Mix Choline Chloride and Urea (1:2) prep2 Heat at 80°C with Stirring prep1->prep2 prep3 Clear Homogeneous DES prep2->prep3 react1 Add Guanidine & Et3N to DES prep3->react1 react2 Add α-Chloroketone react1->react2 react3 Stir at 80°C for 4-6h react2->react3 workup1 Cool & Add Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Workflow for DES-mediated 2-aminoimidazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminoimidazoles via Imidazo[1,2-a]pyrimidinium Salts

This protocol outlines a two-step, one-pot microwave-assisted synthesis of 2-aminoimidazoles from 2-aminopyrimidines and α-bromoacetophenones.[1][2]

Materials:

  • 2-Aminopyrimidine

  • α-Bromoacetophenone

  • Acetonitrile (MeCN)

  • Hydrazine hydrate (60% aqueous solution)

  • Microwave reactor with sealed vials

  • Dichloromethane

  • Methanol

Procedure:

  • Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation:

    • In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and α-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile.[2]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 130 °C for 15 minutes.[2]

  • Step 2: Pyrimidine Ring Opening:

    • Cool the reaction vial to room temperature.

    • Carefully add hydrazine hydrate (60% aqueous solution, 5.0 mmol) to the reaction mixture.[2]

    • Reseal the vial and irradiate in the microwave reactor at 120 °C for 10 minutes.[4]

  • Work-up and Isolation:

    • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired 2-aminoimidazole.[2]

G start 2-Aminopyrimidine + α-Bromoacetophenone step1 Microwave Irradiation (130°C, 15 min) in Acetonitrile start->step1 intermediate Imidazo[1,2-a]pyrimidinium Salt step1->intermediate step2 Add Hydrazine Hydrate Microwave Irradiation (120°C, 10 min) intermediate->step2 product 2-Aminoimidazole step2->product purification Purification product->purification G A o-Phenylenediamine + Phenyl isothiocyanate B Stir at RT (10 min) A->B C Thiourea Intermediate B->C D Add TPP, I₂, Et₃N C->D E Ultrasonic Irradiation (15-30 min) D->E F Quench with Na₂S₂O₃ E->F G Extraction & Purification F->G

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Methyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-imidazol-2-amine derivatives are a significant class of heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The increasing application of these intermediates in drug discovery and development necessitates robust and efficient synthetic routes amenable to large-scale production. This document provides detailed application notes and protocols for the scale-up synthesis of these valuable compounds, focusing on methodologies that offer high yields, cost-effectiveness, and greener reaction conditions.

I. Synthetic Strategies for Scale-up

Several synthetic strategies are available for the construction of the 2-aminoimidazole core, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis. Two prominent and scalable methods are highlighted below:

  • Classical Three-Step Synthesis: This widely-used method involves the condensation of an α-haloketone with a guanidine derivative, followed by hydrolysis and methylation.[1][2] This approach is reproducible on a large scale.[1]

  • Greener Synthesis using Deep Eutectic Solvents (DES): An environmentally friendly, one-pot, two-step synthesis that utilizes a deep eutectic solvent as the reaction medium. This method offers advantages such as shorter reaction times, milder conditions, and simpler work-up procedures.[2][3][4]

II. Experimental Protocols

Protocol 1: Scale-up Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine

This protocol is adapted from a reported three-step synthesis that has been successfully scaled up.[1]

A. Workflow Diagram:

start Start step1 Cyclization: α-bromoacetophenone + Guanidine hydrochloride start->step1 step2 Hydrolysis: 6 M HCl step1->step2 step3 Methylation step2->step3 product 1-Methyl-4-phenyl- 1H-imidazol-2-amine step3->product

Caption: Three-step synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine.

B. Materials and Equipment:

  • α-bromoacetophenone

  • Guanidine hydrochloride

  • Dimethylformamide (DMF)

  • 6 M Hydrochloric acid

  • Methylating agent (e.g., Dimethyl sulfate)

  • Base (e.g., Sodium hydroxide)

  • 10 L reactor

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

C. Procedure:

  • Cyclization:

    • To a 10 L reactor, add a solution of α-bromoacetophenone (25 mmol) in DMF.

    • Slowly add a mixture of guanidine hydrochloride in DMF dropwise to the reactor.

    • Heat the mixture to 80 °C for 3 hours.[1]

    • Monitor the reaction progress by TLC analysis.

  • Hydrolysis:

    • After completion of the cyclization, cool the reaction mixture.

    • Add 6 M HCl to the mixture.

    • Heat the reaction to 80 °C to facilitate hydrolysis.[1]

  • Methylation:

    • Cool the hydrolyzed mixture and neutralize with a suitable base.

    • Add the methylating agent to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Isolate the crude product by filtration.

    • Purify the product by recrystallization or column chromatography to yield 1-methyl-4-phenyl-1H-imidazol-2-amine.

D. Quantitative Data:

ParameterValueReference
Scale100 g[1]
Total Yield27.4%[1]
Purity98.7%[1]
Melting Point234–236 °C[1]
Protocol 2: Greener Synthesis of 2-Aminoimidazole Derivatives in a Deep Eutectic Solvent

This protocol describes a high-yield, one-pot, two-step synthesis using a choline chloride-urea deep eutectic solvent.[3][4]

A. Workflow Diagram:

start Start step1 Prepare DES: Choline Chloride + Urea start->step1 step2 Liberate Guanidine Base: Guanidinium Carbonate + KOH in DES at 80°C step1->step2 step3 Condensation: Add α-chloroketone + Et3N Stir at 80°C for 4-6h step2->step3 step4 Work-up: Cool, add H2O, Filter to isolate product step3->step4 product 2-Aminoimidazole Derivative step4->product

Caption: Greener synthesis of 2-aminoimidazoles in a deep eutectic solvent.

B. Materials and Equipment:

  • α-chloroketone

  • Guanidinium carbonate

  • Potassium hydroxide (KOH)

  • Triethylamine (Et₃N)

  • Choline chloride (ChCl)

  • Urea

  • Water

  • Standard laboratory glassware with magnetic stirring and heating

C. Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • Prepare the ChCl-urea eutectic mixture (1:2 molar ratio) by heating and stirring until a homogeneous liquid is formed.

  • In-situ Generation of Guanidine Base:

    • To 2 g of the ChCl-urea DES, add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol).

    • Heat the mixture to 80 °C for 30 minutes with magnetic stirring to liberate the free guanidine base.[3]

  • Condensation Reaction:

    • To the reaction mixture, add the α-chloroketone (1.0 mmol) and Et₃N (1.3 mmol).

    • Continue stirring at 80 °C for 4-6 hours, monitoring the disappearance of the α-chloroketone by GC-MS analysis.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of water to precipitate the product.[3]

    • Collect the solid product by filtration and wash with water. The DES can be recovered and recycled.[3][4]

D. Quantitative Data for Representative Derivatives:

DerivativeYieldReference
N,1-Diphenyl-5-p-tolyl-1H-imidazol-2-amine80%[3]
5-tert-Butyl-N-phenyl-1H-imidazol-2-amine72%[3]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine91%[5]

III. Alternative Synthetic Routes

For certain applications requiring diverse substitution patterns, other methods can be employed:

  • Palladium-Catalyzed Alkyne Carboamination: This method allows for the synthesis of substituted 2-aminoimidazoles from N-propargyl guanidines and aryl triflates. It is particularly useful for creating C-C bonds during the ring-closing step, enabling the rapid construction of derivatives with different aryl groups from a single intermediate.[6]

  • Divergent Synthesis from 2-Aminopyrimidines: This strategy involves the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds to form imidazo[1,2-a]pyrimidin-1-ium salts, which are then cleaved to yield 1,4,5-trisubstituted 2-aminoimidazoles.[7]

IV. Conclusion

The scale-up synthesis of 1-Methyl-1H-imidazol-2-amine derivatives can be achieved through various robust and efficient methods. The classical three-step synthesis provides a reliable route for large-scale production, while the use of deep eutectic solvents offers a greener and high-yielding alternative. The choice of synthetic strategy should be guided by factors such as the desired substitution pattern, scalability requirements, and environmental considerations. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working with this important class of compounds.

References

Application Notes and Protocols for the Characterization of 1-Methyl-1H-imidazol-2-amine and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, quantification, and purity assessment of 1-Methyl-1H-imidazol-2-amine and its related products. A multi-faceted analytical approach is essential for the robust characterization of this compound.[1] The following sections detail the application of key analytical methodologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation of 1-Methyl-1H-imidazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the methyl group, the imidazole ring protons, and the overall carbon skeleton.[2]

Application Note: ¹H NMR will provide information on the chemical environment of the protons, their multiplicity, and integration, confirming the connectivity of the molecule. The methyl group attached to the imidazole nitrogen will appear as a singlet, as will the protons on the imidazole ring, though their chemical shifts will be distinct. The amine protons may appear as a broad singlet. ¹³C NMR will confirm the number of unique carbon atoms, including the methyl carbon and the carbons of the imidazole ring.[2]

Quantitative Data Summary (Predicted and Analogous Compounds):

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationData Source
1-Methyl-1H-imidazol-2-amine -CH₃ (imidazole)~3.5 (Predicted)s3HPredicted
H4/H5 (imidazole)~6.5-7.0 (Predicted)d, d1H, 1HPredicted
-NH₂ (amine)Broad signalbr s2HPredicted
1-(4-Methyl-1H-imidazol-2-yl)ethanone-CH₃ (imidazole)~2.2s3HPredicted[3]
H5 (imidazole)~7.0s1HPredicted[3]
-NH (imidazole)Broad signalbr s1HPredicted[3]
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amineImidazole Ring Proton7.03s1HExperimental[4]
Amine Proton5.68br s1HExperimental[4]
Methyl Protons2.20, 1.94s3H, 3HExperimental[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-Methyl-1H-imidazol-2-amine sample.[1]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm), unless the solvent peak will be used for referencing.[3]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity for high-resolution spectra.[3]

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. For a standard spectrum, 8 to 16 scans are often sufficient.[3]

    • Set appropriate acquisition parameters, including pulse width, relaxation delay, and the number of scans.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[5]

Application Note: Electrospray ionization (ESI) in positive ion mode is well-suited for 1-Methyl-1H-imidazol-2-amine due to the presence of basic nitrogen atoms, which are readily protonated.[5][6] The resulting mass spectrum will show the molecular ion peak [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing characteristic product ions that aid in structural confirmation.[6]

Quantitative Data Summary:

Ionm/z (Calculated)m/z (Observed)Technique
[M+H]⁺98.08To be determinedESI-MS
Fragment IonsTo be determinedTo be determinedESI-MS/MS

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1-Methyl-1H-imidazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.[6]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

    • Scan Range: m/z 50-300.

    • Capillary Voltage: 3-4 kV.

    • Collision Energy (for MS/MS): Optimized for the specific instrument and compound.[6]

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 1-Methyl-1H-imidazol-2-amine and for identifying and quantifying any process-related impurities or degradation products.

Application Note: A reverse-phase HPLC method with UV detection is a robust approach for purity analysis. The method should be validated for specificity, linearity, accuracy, and precision. By comparing the peak area of the main component to the total area of all peaks, the purity can be determined. Impurity profiling can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).

Quantitative Data Summary (Method Parameters):

ParameterValue
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid[7]
Detection UV at an appropriate wavelength (e.g., 210-254 nm)
Flow Rate 1.0 mL/min[8]
Temperature Ambient or controlled (e.g., 25 °C)

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Methyl-1H-imidazol-2-amine sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[7]

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: A suitable gradient to ensure separation of the main peak from any impurities. For example, 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the 1-Methyl-1H-imidazol-2-amine peak relative to the total peak area to determine purity.

Visualized Workflows and Pathways

General Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of 1-Methyl-1H-imidazol-2-amine.

cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Identity Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS HPLC HPLC-UV Purification->HPLC

Caption: General analytical workflow for characterization.

LC-MS/MS Experimental Workflow

This diagram illustrates the steps involved in an LC-MS/MS analysis, from sample preparation to data acquisition.

SamplePrep Sample Preparation (Dissolution & Filtration) LC_Separation Liquid Chromatography (Reverse Phase Separation) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI) (Positive Mode) LC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Fragmentation Collision-Induced Dissociation (CID) Mass_Analysis->Fragmentation Detection Detector (MS/MS Spectrum) Fragmentation->Detection

Caption: Experimental workflow for LC-MS/MS analysis.[5]

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram depicts a plausible fragmentation pathway for protonated 1-Methyl-1H-imidazol-2-amine.

Parent [M+H]⁺ 1-Methyl-1H-imidazol-2-amine Fragment1 Loss of NH₃ Parent->Fragment1 - NH₃ Product1 Product Ion Fragment1->Product1

Caption: Proposed fragmentation of 1-Methyl-1H-imidazol-2-amine.

References

Application Notes and Protocols for the Use of 1-Methyl-1H-imidazol-2-amine hydrochloride in the Development of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of currently marketed drugs. The development of novel and selective GPCR ligands is a cornerstone of modern drug discovery. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and protocols for the utilization of 1-Methyl-1H-imidazol-2-amine hydrochloride , a versatile building block, in the synthesis and evaluation of novel GPCR ligands. Its structure offers a unique combination of a methylated imidazole ring and a primary amine, providing a valuable starting point for the generation of diverse chemical libraries for GPCR screening.

Overview of Application

This compound serves as a key intermediate for the synthesis of a variety of substituted imidazole derivatives. The primary amine handle allows for facile introduction of diverse pharmacophoric elements through reactions such as acylation, alkylation, and reductive amination. These modifications can be tailored to target specific GPCRs by incorporating moieties known to interact with the orthosteric or allosteric binding sites of these receptors. This document outlines a hypothetical workflow for the development of selective antagonists for a generic Class A GPCR.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of rationally designed ligands (Series A) derived from this compound, targeting a hypothetical GPCR, "Receptor X". This data is presented to illustrate the potential for developing potent and selective ligands from this starting material.

Compound IDR GroupMW ( g/mol )LogPReceptor X Binding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity vs. Receptor Y (fold)
A-1 Benzoyl283.332.115025010
A-2 4-Chlorobenzoyl317.772.8508550
A-3 4-Methoxybenzoyl313.361.912020015
A-4 Naphthoyl333.383.51525150
A-5 Phenylacetyl297.362.39015020

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Derivatives of 1-Methyl-1H-imidazol-2-amine (Hypothetical Example)

This protocol describes a general method for the acylation of this compound to generate a library of N-acyl derivatives for screening against GPCRs.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro GPCR Functional Assay (cAMP Measurement for a Gs-coupled Receptor)

This protocol outlines a method to determine the functional activity (antagonism) of the synthesized compounds at a hypothetical Gs-coupled GPCR ("Receptor X").

Materials:

  • HEK293 cells stably expressing "Receptor X"

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin (a direct activator of adenylyl cyclase)

  • Synthesized test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well microplates

Procedure:

  • Seed HEK293-"Receptor X" cells into 384-well microplates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Aspirate the culture medium from the cells and add the test compounds at various concentrations.

  • Incubate for 15-30 minutes at 37 °C.

  • Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control.

  • Incubate for a further 15-30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate IC50 values for the antagonist compounds.

Mandatory Visualizations

Synthetic_Workflow start 1-Methyl-1H-imidazol-2-amine hydrochloride reaction N-Acylation Reaction start->reaction reagents Acyl Chloride (R-COCl) Triethylamine, DCM reagents->reaction purification Purification (Column Chromatography) reaction->purification product N-Acyl-1-methyl-1H-imidazol-2-amine Derivatives purification->product screening GPCR Ligand Screening (Binding & Functional Assays) product->screening

Caption: Synthetic workflow for the preparation of GPCR ligands.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (Receptor X) G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Antagonist Ligand (Derived from title compound) Ligand->GPCR Blocks Binding Agonist Endogenous Agonist Agonist->GPCR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Antagonist action on a Gs-coupled GPCR signaling pathway.

Application Notes & Protocols for Microwave-Assisted Synthesis of 2-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-aminoimidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, making it a valuable tool in medicinal chemistry and drug discovery.[1][2][3]

Introduction

2-Aminoimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds with a wide range of biological activities. Traditional synthetic methods often require harsh conditions and long reaction times. Microwave-assisted synthesis provides a rapid and efficient alternative, enabling faster exploration of chemical space for drug development programs.[1][2][4]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates efficient and uniform heating of reaction mixtures, leading to:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.[5][6]

  • Higher Yields: Increased reaction rates and reduced side product formation frequently result in higher isolated yields.[1][2][5]

  • Improved Purity: Cleaner reactions often simplify purification processes.[2]

  • Energy Efficiency: Targeted heating of the reaction vessel is more energy-efficient than heating an entire oil bath or heating mantle.[1]

  • Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to high reproducibility.

Synthetic Strategies and Protocols

Several effective microwave-assisted methods for the synthesis of 2-aminoimidazole derivatives have been reported. Below are detailed protocols for some of the most common and efficient approaches.

Protocol 1: From α-Haloketones and Guanidine Derivatives

A common and straightforward method involves the cyclocondensation of an α-haloketone with a guanidine derivative.

Experimental Workflow:

cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification cluster_product Product a_haloketone α-Haloketone reaction_vial Combine in Reaction Vial with Solvent a_haloketone->reaction_vial guanidine N-Acetylguanidine guanidine->reaction_vial microwave Microwave Irradiation (Time, Temp, Power) reaction_vial->microwave cooling Cool to RT microwave->cooling concentration Concentrate cooling->concentration purification Column Chromatography concentration->purification product 2-Aminoimidazole Derivative purification->product

Caption: General workflow for the microwave-assisted synthesis of 2-aminoimidazoles from α-haloketones.

Detailed Protocol:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the α-haloketone (1.0 mmol) and N-acetylguanidine (1.1 mmol) in a suitable solvent (e.g., ethanol, 3 mL).[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature and time. For example, irradiate at 120 °C for 10-30 minutes.[5] The power is typically set to a maximum of 150 W, with the instrument maintaining the set temperature.[5]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain the desired 2-aminoimidazole derivative.[1][5]

Data Summary:

Entryα-HaloketoneSolventTemp (°C)Time (min)Power (W)Yield (%)
12-BromoacetophenoneEthanol1203015091
22-Bromo-1-(4-chlorophenyl)ethanoneEthanol1202015088
32-Bromo-1-(4-methoxyphenyl)ethanoneEthanol1202515093

Yields are isolated yields after purification.[5]

Protocol 2: Hydrazinolysis of Imidazo[1,2-a]pyrimidines

This two-step approach involves the initial synthesis of an imidazo[1,2-a]pyrimidine, followed by microwave-assisted cleavage with hydrazine to yield the 2-aminoimidazole.[5] This method is particularly useful for accessing diversely substituted 2-aminoimidazoles.

Reaction Pathway:

G cluster_step1 Step 1: Imidazo[1,2-a]pyrimidine Formation cluster_step2 Step 2: Microwave-Assisted Hydrazinolysis cluster_final_product Final Product aminopyrimidine 2-Aminopyrimidine step1_product Imidazo[1,2-a]pyrimidine aminopyrimidine->step1_product bromocarbonyl α-Bromocarbonyl bromocarbonyl->step1_product microwave Microwave 120 °C, 10 min step1_product->microwave hydrazine Hydrazine Hydrate hydrazine->microwave final_product 4,5-Disubstituted 2-Amino-1H-imidazole microwave->final_product

Caption: Two-step synthesis of 2-aminoimidazoles via imidazo[1,2-a]pyrimidines.

Detailed Protocol:

  • Synthesis of Imidazo[1,2-a]pyrimidine: Synthesize the substituted imidazo[1,2-a]pyrimidine precursor through the condensation of a 2-aminopyrimidine and an α-bromocarbonyl compound. This step can also be performed under microwave irradiation (e.g., 130 °C for 15 minutes in acetonitrile).[1]

  • Microwave-Assisted Hydrazinolysis: In a microwave reaction vial, dissolve the imidazo[1,2-a]pyrimidine (0.5 mmol) in ethanol (3 mL). Add hydrazine hydrate (e.g., 20% solution).[5]

  • Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 120 °C for 10 minutes, with a maximum power of 150 W.[5]

  • Work-up and Purification: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Purify the residue by column chromatography (e.g., 5-10% methanol in dichloromethane) to afford the 4,5-disubstituted 2-amino-1H-imidazole.[5]

Data Summary:

EntryImidazo[1,2-a]pyrimidine SubstituentSolventTemp (°C)Time (min)Power (W)Yield (%)
12-PhenylEthanol1201015091
22-(4-Tolyl)Ethanol1201015095
32,3-DiphenylEthanol1201015092

Yields are isolated yields after purification.[5]

Protocol 3: Three-Component Synthesis of Polysubstituted Imidazoles

Microwave irradiation can efficiently drive multi-component reactions to rapidly generate libraries of complex molecules from simple starting materials.

Experimental Workflow:

cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up cluster_product Product aldehyde Aromatic Aldehyde reaction_vial Combine in Water with Catalyst aldehyde->reaction_vial benzil Benzil benzil->reaction_vial ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_vial microwave Microwave Irradiation (400 W, 4-9 min) reaction_vial->microwave cooling Cool to RT microwave->cooling precipitation Precipitate in Ice cooling->precipitation filtration Filter and Dry precipitation->filtration product Polysubstituted Imidazole filtration->product

Caption: Three-component microwave-assisted synthesis of polysubstituted imidazoles.

Detailed Protocol:

  • Reaction Setup: In a suitable vessel, mix an aromatic aldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (3 mmol) in water (2 mL). A catalyst, such as Cr2O3 nanoparticles, can be added to improve yields.[7]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 400 W for a short period (typically 4-9 minutes).[7] Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature, for instance, by placing the reaction vessel in a beaker containing ice. The product often precipitates and can be collected by filtration, washed with water, and dried.[7]

Data Summary:

EntryAldehydeCatalystPower (W)Time (min)Yield (%)
1BenzaldehydeCr2O3 NPs400697
24-ChlorobenzaldehydeCr2O3 NPs400495
34-MethoxybenzaldehydeCr2O3 NPs400596

Yields are isolated yields.[7]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of 2-aminoimidazole derivatives.[1][2] The protocols outlined in these application notes demonstrate the significant advantages of this method, including dramatically reduced reaction times and high yields. By leveraging these techniques, researchers in drug discovery and development can accelerate the synthesis of novel compounds for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride, particularly focusing on issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several routes. A prevalent method involves a multi-step sequence that includes the formation of a 2-aminoimidazole core, followed by N-methylation. One common strategy is the condensation of an α-haloketone with a guanidine derivative to form the 2-aminoimidazole ring, which is then methylated. Another approach is the direct alkylation of a pre-formed 2-aminoimidazole. The final step typically involves converting the free base to its hydrochloride salt for improved stability and handling.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors throughout the synthetic process. Key areas to investigate include incomplete starting material conversion, the formation of side products, and loss of product during workup and purification. Specific causes can range from suboptimal reaction conditions (temperature, reaction time, choice of base and solvent) to the quality and stability of reagents.

Q3: What are the typical side products in this synthesis, and how can their formation be minimized?

A3: A common side reaction is the formation of regioisomers during the methylation step, where methylation occurs at a different nitrogen atom of the imidazole ring. Over-alkylation can also occur, leading to multiple methyl groups being added.[1] To minimize these byproducts, it is crucial to carefully control the stoichiometry of the reactants and to use a suitable methylating agent and reaction conditions. Protecting the imidazole nitrogen that is not intended for methylation can be an effective, albeit more complex, strategy.[1]

Q4: How can I improve the purification of 1-Methyl-1H-imidazol-2-amine?

A4: The basic nature of the amine can cause it to interact strongly with acidic silica gel during column chromatography, leading to streaking and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), can be added to the eluent system.[1] Converting the purified free base to its hydrochloride salt can also facilitate handling as it is often a more stable, crystalline solid.[1]

Q5: Is the conversion to the hydrochloride salt necessary?

A5: While not strictly necessary for all applications, converting 1-Methyl-1H-imidazol-2-amine to its hydrochloride salt is highly recommended. The free base form may be an oil or a low-melting solid, which can be difficult to handle and accurately weigh. The hydrochloride salt is typically a stable, crystalline solid with improved handling characteristics and potentially better solubility in aqueous buffers.[1]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete initial reaction (e.g., imine formation in reductive amination routes).[1] 2. Inactive or degraded reagents (e.g., reducing agent, methylating agent).[1] 3. Unsuitable solvent (e.g., not anhydrous when required).[1] 4. Suboptimal reaction temperature or time.1. Increase reaction time for the initial step or add a dehydrating agent like anhydrous MgSO₄.[1] 2. Use a fresh batch of reagents. 3. Ensure solvents are anhydrous, especially for reactions sensitive to moisture.[1] 4. Optimize temperature and monitor the reaction progress using TLC or LC-MS.
Formation of Multiple Byproducts 1. Over-alkylation of the amine.[1] 2. Side reactions involving the imidazole ring.[1] 3. Incorrect stoichiometry of reactants.1. Use a milder methylating agent or carefully control the stoichiometry.[1] 2. Consider using a protecting group strategy for the imidazole nitrogen if side reactions are significant.[1] 3. Accurately measure and control the molar ratios of all reactants.
Product Loss During Workup/Purification 1. Inefficient extraction from the aqueous phase. 2. Product streaking or irreversible adsorption on silica gel column.[1] 3. Incomplete precipitation of the hydrochloride salt.1. Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into an organic solvent. 2. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent.[1] 3. Ensure the solution is sufficiently concentrated and cooled during salt formation. Use an appropriate solvent for precipitation, such as diethyl ether or ethyl acetate.[1]

Experimental Protocols

Protocol 1: N-Alkylation of 2-Aminoimidazole (Illustrative)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoimidazole (1.0 eq) in a suitable anhydrous solvent such as DMF or acetonitrile.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane with 0.5% triethylamine.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring. Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Visual Guides

Synthetic Pathway

Synthesis_Pathway General Synthetic Pathway for 1-Methyl-1H-imidazol-2-amine HCl cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation 2-Aminoimidazole 2-Aminoimidazole Deprotonation Deprotonation 2-Aminoimidazole->Deprotonation Base (e.g., NaH) Methylation Methylation Deprotonation->Methylation Methylating Agent (e.g., CH3I) Crude_Product Crude_Product Methylation->Crude_Product Work-up Purified_Free_Base Purified_Free_Base Crude_Product->Purified_Free_Base Column Chromatography Final_Product 1-Methyl-1H-imidazol-2-amine HCl Purified_Free_Base->Final_Product HCl in Ether/Dioxane

Caption: General workflow for the synthesis of 1-Methyl-1H-imidazol-2-amine HCl.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reaction Reaction Complete? (TLC/LC-MS) start->check_reaction check_reagents Check Reagent Quality & Stoichiometry check_reaction->check_reagents No check_workup Product Loss During Workup? check_reaction->check_workup Yes optimize_conditions Optimize Temp, Time, Solvent check_reagents->optimize_conditions optimize_conditions->check_reaction optimize_extraction Adjust pH for Extraction check_workup->optimize_extraction Yes side_products Side Products Observed? check_workup->side_products No optimize_purification Optimize Chromatography (add base) optimize_extraction->optimize_purification end Yield Improved optimize_purification->end modify_reagents Change Methylating Agent/Base side_products->modify_reagents Yes side_products->end No protecting_group Consider Protecting Group Strategy modify_reagents->protecting_group protecting_group->end

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reactions in Methylation

Side_Reactions Potential Side Reactions during Methylation 2-Aminoimidazole 2-Aminoimidazole Desired_Product 1-Methyl-1H-imidazol-2-amine 2-Aminoimidazole->Desired_Product Methylation at N1 Regioisomer 1-Methyl-1H-imidazol-2-imine (Tautomer/Isomer) 2-Aminoimidazole->Regioisomer Methylation at exocyclic N Over-methylation Di-methylated Product Desired_Product->Over-methylation Excess Methylating Agent

Caption: Common side products in the methylation of 2-aminoimidazole.

References

Formation of byproducts in 2-aminoimidazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminoimidazole (2-AI) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of 2-AI derivatives, with a focus on understanding and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in 2-aminoimidazole synthesis?

The formation of byproducts is highly dependent on the specific synthetic route. For the common condensation reaction between an α-haloketone and a guanidine derivative, typical impurities include:

  • Unreacted Starting Materials: Residual guanidine salts and α-haloketones are frequent contaminants.[1]

  • Regioisomers: If the 2-aminoimidazole product is further substituted (e.g., via N-alkylation), mixtures of regioisomers can form. Alkylation can occur at different nitrogen atoms of the imidazole ring, leading to products that are often difficult to separate.[1]

  • Over-alkylation Products: The exocyclic amino group can sometimes react with an electrophile, leading to di-substituted products.[1]

  • Side-Reaction Products: Depending on the substrates and conditions, other heterocyclic systems like 2-aminopyrimidines may form as byproducts.[1] In some Palladium-catalyzed syntheses, competing hydroamination of an alkyne is a primary side reaction.[2][3][4]

  • Hydrolysis Products: If water is present, α-haloketones can hydrolyze to their corresponding α-hydroxyketones.[1]

Q2: How can I minimize the formation of these byproducts?

Minimizing byproduct formation often involves careful control of reaction conditions:

  • Control of Stoichiometry: Carefully controlling the ratio of reactants can prevent side reactions caused by an excess of one reactant.[2]

  • Temperature Control: Operating the reaction at the optimal temperature can help minimize the formation of undesired byproducts.[2]

  • Ligand and Catalyst Choice: In metal-catalyzed reactions, the choice of ligand is critical. For instance, in Palladium-catalyzed carboamination, using a ligand like RuPhos can suppress hydroamination and favor the desired carboamination pathway.[2][3]

  • Solvent Selection: The reaction solvent can significantly impact reaction time and yield. The use of deep eutectic solvents (DESs) like choline chloride-urea has been shown to sometimes lead to extraordinarily clean reactions with no detectable byproducts.[1][5][6]

Q3: My purified 2-aminoimidazole appears to be unstable. How should I handle and store it?

The free base of 2-aminoimidazole can be sensitive to air and unstable.[2]

  • Storage as a Salt: 2-Aminoimidazoles are often more stable as salts (e.g., sulfate or hydrochloride). Storing the compound as a salt is a good practice, and the free base can be generated just before use by treatment with a base.[2]

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[2]

  • Low Temperature: Storing the compound at low temperatures can also help to minimize decomposition over time.[2]

Troubleshooting Guides

Issue 1: Low Yield of 2-Aminoimidazole Product

A low yield in your 2-aminoimidazole synthesis can be frustrating. The following decision tree can help you troubleshoot potential causes and find solutions.

LowYieldTroubleshooting start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions product_loss Product Loss During Workup? start->product_loss solution_incomplete Increase reaction time or temperature. Check starting material purity. incomplete_reaction->solution_incomplete Yes solution_conditions Optimize temperature, solvent, or catalyst/ligand. Use anhydrous solvents and inert atmosphere. suboptimal_conditions->solution_conditions Yes solution_loss Optimize extraction solvent. Use modified chromatography eluent (e.g., add triethylamine). product_loss->solution_loss Yes

Caption: A decision tree for troubleshooting low yields in 2-aminoimidazole synthesis.

Issue 2: Difficulty with Product Purification

Purifying 2-aminoimidazole derivatives can be challenging due to their polar and basic nature.

Problem: The product streaks on TLC plates and is difficult to separate from byproducts using silica gel chromatography.

Cause: The basic nature of the 2-aminoimidazole can interact strongly with the acidic silica gel, leading to poor separation and potential degradation.[1]

Solutions:

  • Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), before packing the column.[1]

  • Modify the Eluent: Add a similar percentage of triethylamine or ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.[1]

  • Alternative Purification Methods: If streaking persists, consider other purification techniques such as:

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid. The basic 2-aminoimidazole will move to the aqueous layer as its salt. The layers can be separated, and the aqueous layer then basified to precipitate the pure product.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Aminoimidazoles

MethodSolventReaction TimeYield (%)Notes
Condensation (α-chloroketone & guanidine)Anhydrous THF~12 hours81Requires reflux and inert atmosphere.[5]
Condensation (α-chloroketone & guanidine)Deep Eutectic Solvent (ChCl-urea)4-6 hours80-95Greener approach, often with simpler workup and potential for solvent recycling.[5][6]
Pd-catalyzed CarboaminationPhCF₃16 hours~80Effective for creating substituted 2-AIs; ligand choice is crucial to minimize hydroamination.[3][4]
Microwave-Assisted SynthesisAcetonitrile15 minutesGoodRapid synthesis, but requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (DES)

This protocol describes a greener synthesis method using a choline chloride-urea deep eutectic solvent.[5]

Materials:

  • α-chloroketone (1.0 mmol)

  • Guanidinium carbonate (1.3 mmol)

  • Potassium hydroxide (KOH) (1.3 mmol)

  • Triethylamine (Et₃N) (1.3 mmol)

  • Choline chloride-urea (1:2 molar ratio) eutectic mixture (2 g)

  • Water

  • Ethyl acetate

Procedure:

  • Add guanidinium carbonate and KOH to the choline chloride-urea eutectic mixture under magnetic stirring.

  • Heat the mixture to 80 °C for 30 minutes to liberate the free guanidine base.

  • Add the α-chloroketone and triethylamine to the mixture.

  • Stir the reaction at 80 °C for 4-6 hours, monitoring the disappearance of the ketone by GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of water to the mixture. For some triaryl-substituted 2-aminoimidazoles, the product may precipitate and can be isolated by filtration.

  • For other derivatives, extract the aqueous suspension with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel if necessary.

Protocol 2: Purification of 2-Aminoimidazole by Column Chromatography with a Basic Modifier

This protocol is designed to improve the purification of basic 2-aminoimidazole compounds on silica gel.[1]

Materials:

  • Crude 2-aminoimidazole product

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM). Add triethylamine to the slurry to a final concentration of ~0.5-1% v/v.

  • Pack the Column: Pack the column with the prepared silica gel slurry.

  • Prepare the Eluent: Prepare your mobile phase solvents (e.g., DCM and a mixture of DCM/MeOH). Add triethylamine to each solvent mixture to a final concentration of ~0.5-1%.

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM. You can either load this solution directly onto the column or pre-adsorb it onto a small amount of silica gel.

  • Elute the Column: Begin elution with the low-polarity solvent (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by slowly adding the more polar solvent mixture (e.g., gradient from 0% to 10% MeOH in DCM, with each mixture containing 0.5% TEA).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

General Workflow for 2-Aminoimidazole Synthesis and Purification

SynthesisWorkflow Start Starting Materials (e.g., α-haloketone, guanidine) Reaction Reaction (e.g., Condensation, Pd-coupling) Start->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Column Chromatography, Crystallization) Crude->Purification Pure Pure 2-Aminoimidazole Purification->Pure Byproducts Byproducts Purification->Byproducts

Caption: A typical experimental workflow for the synthesis and purification of 2-aminoimidazoles.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chromatographic purification of 1-Methyl-1H-imidazol-2-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic purification of this compound considered challenging?

A1: The purification of this compound is challenging due to its physicochemical properties. As a hydrochloride salt, it is highly polar and readily soluble in water. The corresponding free base is a basic amine. These characteristics lead to several common issues in chromatography:

  • Strong Interaction with Silica: The basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption of the compound on the column.[1][2]

  • Poor Retention in Reversed-Phase: Due to its high polarity, the hydrochloride salt has very low affinity for non-polar stationary phases (like C18) and tends to elute in the solvent front with typical water/organic solvent mobile phases.[3]

Q2: Which chromatographic mode is best suited for purifying this compound?

A2: The optimal choice depends on the scale of the purification, the nature of the impurities, and available equipment. The three main strategies are Normal-Phase, Reversed-Phase, and HILIC.

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography (RPC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Polar (e.g., Silica, Alumina)Non-Polar (e.g., C18, C8)Polar (e.g., Bare Silica, Diol, Amide)[4][5][6]
Mobile Phase Non-Polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol)Polar (e.g., Water/Acetonitrile, Water/Methanol)[7]High Organic Content (>80%) with a small amount of aqueous buffer[5]
Key Advantage Good for large-scale purification (flash chromatography); uses volatile organic solvents.High efficiency and reproducibility, especially for analytical purposes.Excellent for retaining and separating very polar compounds that are not retained in RPC.[4]
Key Challenge Peak tailing due to interaction with acidic silica.[1]Poor retention of the polar hydrochloride salt.[3]Requires careful solvent selection and column equilibration.
Solution Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase to mask silanol groups.[1][5]Use ion-pairing agents (e.g., alkyl sulfonates) or adjust mobile phase pH to increase retention.[3][8]Use a polar stationary phase with a high organic/low aqueous mobile phase.

Q3: My compound is streaking badly on a silica gel column. What can I do to improve the peak shape?

A3: Streaking or tailing of basic compounds like 1-Methyl-1H-imidazol-2-amine on silica gel is a classic problem caused by strong acid-base interactions with surface silanol groups. To mitigate this, add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[1][5]

  • Recommended Additives: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the eluent.[1][9]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated (end-capped) silica.[5]

Q4: My compound elutes immediately from a C18 reversed-phase column. How can I achieve retention?

A4: To increase the retention of a highly polar, ionic compound on a reversed-phase column, you need to make it behave more like a non-polar molecule.

  • Ion-Pairing Chromatography: This is a highly effective technique. Add an ion-pairing reagent (e.g., an organic acid like octane sulfonate) to the mobile phase. This reagent forms a neutral ion-pair with your protonated amine, which is more hydrophobic and will be retained by the C18 stationary phase.[8]

  • pH Adjustment (Ion Suppression): The goal is to neutralize the amine to its free base form, which is more hydrophobic. To do this, the mobile phase pH should be at least 2 units above the pKa of the amine.[3] Caution: Standard silica-based C18 columns are not stable above pH 8. This approach requires specialized hybrid or polymer-based columns designed for high-pH conditions.

Q5: Can I purify the hydrochloride salt directly, or should I convert it to the free base first?

A5: You can purify the compound in either form, and the choice impacts the strategy.

  • Purifying the Salt: This is often done with reversed-phase chromatography using ion-pairing agents or HILIC. The salt form is generally more stable and crystalline. In HPLC, the mobile phase ultimately determines the form of the analyte as it passes through the column, so starting with the salt is common.[10]

  • Purifying the Free Base: If using normal-phase chromatography on silica gel, it is often advantageous to first neutralize the salt to the free base. This can be done with an acid-base extraction.[11] The free base, while still polar, is more amenable to purification with a mobile phase containing a basic modifier like triethylamine.[1]

Q6: What is "dry loading," and when is it recommended?

A6: Dry loading is a sample application technique used in column chromatography when the crude product has poor solubility in the initial, non-polar eluent.[12] Instead of dissolving the sample and applying it directly to the column (wet loading), the sample is first dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or other stationary phase), and the solvent is then evaporated completely. This dry, free-flowing powder containing the sample is then carefully added to the top of the packed column.[2][11] This method prevents the use of a strong dissolution solvent that would ruin the separation at the start of the chromatography.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation Incorrect Mobile Phase: The eluent polarity is too high or too low.- Systematically test different solvent systems using Thin Layer Chromatography (TLC) first.[5]- For normal-phase, try a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexane.- For reversed-phase, adjust the gradient slope of the organic modifier (e.g., Acetonitrile).
Column Overloading: Too much sample was loaded for the column size.- Reduce the amount of sample loaded.- Use a larger column with more stationary phase.[2]
Severe Peak Tailing or Streaking (Normal-Phase) Strong Analyte-Silica Interaction: The basic amine is interacting with acidic silanol groups.[1]- Add a basic modifier to the mobile phase (e.g., 0.5-2% Triethylamine or Ammonia).[1][5]- Use a deactivated stationary phase like neutral alumina.[5]
Compound Does Not Elute (Normal-Phase) Mobile Phase Not Polar Enough: The eluent is too weak to move the polar compound.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/Methanol system).[2]
Irreversible Adsorption: The compound has permanently stuck to the column.- This indicates high reactivity with the stationary phase. Try deactivating the silica first by flushing with a mobile phase containing a basic modifier.[5] If this fails, an alternative chromatographic mode (Reversed-Phase or HILIC) is necessary.
Compound Elutes in Solvent Front (Reversed-Phase) Analyte is Too Polar: The compound has no affinity for the non-polar stationary phase.- Switch to a more suitable method like HILIC.- Employ ion-pairing reversed-phase chromatography by adding an ion-pairing reagent to the mobile phase.[8]
Compound Appears to Decompose on the Column Silica Gel is Acidic: The acidic nature of silica can degrade sensitive compounds.- Test compound stability on a TLC plate spotted and left for some time.[13]- Deactivate the silica by pre-flushing the column with a solvent containing a base (e.g., 1-2% TEA).[5]- Use a less acidic stationary phase like neutral alumina.[5]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography of the Free Base

This protocol is suitable for purifying gram-scale quantities of the free base form of 1-Methyl-1H-imidazol-2-amine.

  • Preparation of the Free Base (Optional but Recommended):

    • Dissolve the hydrochloride salt in water.

    • Basify the aqueous solution to pH > 10 with a strong base (e.g., 2M NaOH).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Method Development:

    • Find a solvent system that gives the target compound an Rf value of ~0.2-0.3.

    • A good starting point is Dichloromethane (DCM) with a gradient of Methanol (MeOH).

    • Prepare your TLC eluents with 1% Triethylamine (TEA) to ensure good spot shape. For example: 95:4:1 DCM:MeOH:TEA.

  • Column Preparation:

    • Select an appropriately sized silica gel column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 DCM:TEA).

    • Pack the column carefully, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.[2]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[12]

  • Sample Loading:

    • Use the "dry loading" method for best results.[2]

    • Dissolve the crude free base in a minimal amount of a volatile solvent (like DCM or MeOH).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting non-polar solvent system (containing 1% TEA).

    • Gradually increase the polarity by increasing the percentage of methanol.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvents under reduced pressure to yield the purified 1-Methyl-1H-imidazol-2-amine.

Protocol 2: Reversed-Phase HPLC with Ion-Pairing

This protocol provides a starting point for the analytical or preparative purification of the hydrochloride salt directly.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 5 mM Sodium 1-Octanesulfonate in HPLC-grade water. The ion-pairing agent is critical for retention.

    • Mobile Phase B: 0.1% TFA or 5 mM Sodium 1-Octanesulfonate in HPLC-grade Acetonitrile.

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (or an optimal wavelength determined by a UV scan).

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 50% B

      • 15-17 min: Linear gradient from 50% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 5% B

      • 20-25 min: Re-equilibration at 5% B

  • Analysis and Isolation:

    • Identify the peak corresponding to the target compound.

    • For preparative work, scale up the method and collect the corresponding fraction. Desalting the collected fraction may be necessary to remove the ion-pairing agent.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing/ Streaking in Normal-Phase check_stability Is Compound Stable on Silica? start->check_stability cause1 Potential Cause: Strong Acid-Base Interaction with Silica Gel solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.5-2% TEA or NH4OH) cause1->solution1 solution2 Solution 2: Use an Alternative Stationary Phase solution2_detail e.g., Neutral Alumina, Diol, or Amine-Functionalized Silica solution2->solution2_detail unstable Compound is Unstable check_stability->unstable No stable Compound is Stable check_stability->stable Yes unstable->solution2 stable->cause1 MethodSelection Chromatography Method Selection Guide start Start: Purify 1-Methyl-1H-imidazol-2-amine HCl goal What is the Primary Goal? start->goal bulk Bulk Purification (>100 mg) goal->bulk high_purity High Purity / Analysis (<100 mg) goal->high_purity method_np Use Normal-Phase Flash Chromatography bulk->method_np retention_check Is Compound Retained on a C18 Column? high_purity->retention_check method_np_detail Convert to free base first. Use eluent with TEA or NH4OH. method_np->method_np_detail retained Yes retention_check->retained not_retained No retention_check->not_retained method_rpc Use Reversed-Phase HPLC retained->method_rpc method_hilic Use HILIC not_retained->method_hilic method_ip Use Ion-Pairing RPC not_retained->method_ip

References

Technical Support Center: Optimizing Methylation of 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the methylation of 2-aminoimidazole. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the methylation of 2-aminoimidazole?

A1: A variety of methylating agents can be employed, with the choice often depending on the desired selectivity, reaction scale, and available laboratory resources. Commonly used reagents include methyl iodide (MeI), dimethyl sulfate (DMS), and trimethyl orthoformate (TMOF). More contemporary and sustainable methods also utilize methanol in the presence of a suitable catalyst. Each reagent has its own advantages and disadvantages regarding reactivity, toxicity, and side product formation.

Q2: Where does methylation typically occur on the 2-aminoimidazole ring?

A2: 2-Aminoimidazole has multiple potential sites for methylation: the two ring nitrogens (N-1 and N-3) and the exocyclic amino group (N-2). The regioselectivity of the reaction is influenced by several factors, including the reaction conditions (e.g., choice of base and solvent) and the presence of any protecting groups on the 2-aminoimidazole core. Generally, methylation on the ring nitrogens is more common. The electronic and steric environment of the specific 2-aminoimidazole derivative will ultimately dictate the major product.[1]

Q3: How can I monitor the progress of my methylation reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] These methods allow for the identification of starting material, desired product(s), and any byproducts, helping to determine the optimal reaction time.[3]

Q4: What are some common side reactions to be aware of during the methylation of 2-aminoimidazole?

A4: Common side reactions include over-methylation, leading to the formation of dimethylated or even quaternary ammonium salt products, especially when using highly reactive methylating agents like methyl iodide.[4] Another potential issue is the formation of a mixture of constitutional isomers due to methylation at different nitrogen atoms.[5] In some cases, particularly with palladium-catalyzed reactions for the synthesis of substituted 2-aminoimidazoles, competing hydroamination of an alkyne precursor can be a significant side reaction.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive methylating agent.- Suboptimal reaction temperature.- Inappropriate base or solvent.- Poor quality of starting material.- Use a fresh bottle of the methylating agent.- Optimize the reaction temperature; some reactions may require heating.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF).[4]- Ensure the purity of the 2-aminoimidazole starting material.[3]
Formation of Multiple Products (Isomers) - Methylation occurring at multiple nitrogen atoms (N-1, N-3, N-2).[1]- Tautomerization of the 2-aminoimidazole ring leading to different reactive species.- Modify the reaction conditions to favor a specific isomer. Steric hindrance can direct methylation to a less hindered nitrogen.[1]- Consider the use of a protecting group strategy to block certain nitrogen atoms before methylation.- Employ regioselective catalytic methods, such as those using specific enzymes or metal catalysts.[5][7]
Over-methylation (e.g., dimethylated product) - Excess of the methylating agent.- Highly reactive methylating agent.- Prolonged reaction time.- Use a stoichiometric amount of the methylating agent (e.g., 1.0-1.2 equivalents).- Consider a less reactive methylating agent.- Monitor the reaction closely and stop it once the desired mono-methylated product is formed.[3]
Difficulty in Product Purification - Similar polarity of the product and starting material.- Presence of difficult-to-remove byproducts.- Optimize your chromatographic separation method (e.g., try different solvent systems for column chromatography).- Consider converting the product to a salt to alter its solubility and facilitate purification.- If applicable, recrystallization may be an effective purification technique.

Data Presentation

Table 1: Comparison of Common Methylating Agents for N-Methylation of Heterocycles

Methylating Agent Typical Base Typical Solvent Advantages Disadvantages
Methyl Iodide (MeI)K₂CO₃, Cs₂CO₃, NaHAcetone, DMF, AcetonitrileHigh reactivity, readily available.Toxic, can lead to over-methylation.[8][9]
Dimethyl Sulfate (DMS)K₂CO₃, NaOHAcetone, DichloromethaneHigh reactivity, cost-effective.Highly toxic and carcinogenic.
Methanol (with catalyst)Cs₂CO₃TolueneSustainable and environmentally friendly C1 source.[7]Requires a catalyst and often higher temperatures.[10]
Phenyl Trimethylammonium IodideCs₂CO₃TolueneSafe, non-toxic, and easy to handle; provides good monoselectivity for amides.[4]May have lower reactivity compared to MeI or DMS.

Experimental Protocols

General Protocol for N-Methylation of 2-Aminoimidazole using Methyl Iodide

Materials:

  • 2-Aminoimidazole derivative

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminoimidazole derivative (1.0 eq) in anhydrous DMF, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Visualizations

troubleshooting_workflow start Start Methylation Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor check_sm Starting Material Consumed? monitor->check_sm multiple_products Multiple Products Observed monitor->multiple_products Side products observed workup Reaction Work-up and Purification check_sm->workup Yes no_reaction Low or No Conversion check_sm->no_reaction No product Desired Product Obtained workup->product troubleshoot_yield Troubleshoot Low Yield: - Check reagents - Optimize temperature - Change base/solvent no_reaction->troubleshoot_yield troubleshoot_yield->start troubleshoot_selectivity Troubleshoot Selectivity: - Adjust stoichiometry - Use protecting groups - Change methylating agent multiple_products->troubleshoot_selectivity troubleshoot_selectivity->start

Caption: Troubleshooting workflow for the methylation of 2-aminoimidazole.

reaction_parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes aminoimidazole 2-Aminoimidazole product N-Methylated 2-Aminoimidazole aminoimidazole->product methylating_agent Methylating Agent (e.g., MeI, DMS) methylating_agent->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., DMF, ACN) solvent->product temperature Temperature temperature->product side_products Side Products (Isomers, Over-methylation) product->side_products can lead to

Caption: Key parameters influencing the methylation of 2-aminoimidazole.

References

How to avoid over-alkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: How to Avoid Over-alkylation

Over-alkylation is a frequent challenge in amine synthesis, where a primary or secondary amine is further alkylated to form undesired tertiary amines or even quaternary ammonium salts. This guide provides detailed troubleshooting strategies, answers to frequently asked questions, and experimental protocols to help you achieve selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why does it occur in amine synthesis?

Over-alkylation is a common side reaction where the intended amine product reacts further with the alkylating agent.[1][2] For example, when synthesizing a secondary amine from a primary amine, the newly formed secondary amine can be more nucleophilic than the starting primary amine. This increased reactivity is due to the electron-donating nature of the newly added alkyl group, which enhances the electron density on the nitrogen atom.[1][3] This "runaway" reaction leads to the formation of undesired tertiary amines and quaternary ammonium salts, reducing the yield of the target product and complicating purification.[1][4]

Q2: What are the primary strategies to prevent over-alkylation?

There are several effective strategies to control and prevent over-alkylation:

  • Stoichiometric Control : Use a large excess of the starting amine in relation to the alkylating agent.[2] This statistically favors the reaction with the more abundant primary amine.

  • Control of Reaction Conditions : Modifying parameters such as temperature, solvent, and the rate of addition of the alkylating agent can significantly improve selectivity.[1][5]

  • Reductive Amination : This is one of the most reliable methods. It involves reacting an amine with an aldehyde or ketone to form an imine, which is then reduced to the target amine.[6][7][8] This two-step, often one-pot, process avoids the issues of direct alkylation.[6]

  • Use of Protecting Groups : Temporarily protecting the amine's N-H group prevents it from reacting more than once.[1][2] After the single alkylation step, the protecting group is removed. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[9][10]

  • Alternative Synthetic Routes : Methods like the Gabriel synthesis or forming a sulfonamide, which can be mono-alkylated and then deprotected, offer excellent control.[1]

Q3: My direct alkylation reaction is yielding a mixture of products. How can I troubleshoot this?

If you are observing significant amounts of tertiary amine or quaternary ammonium salts, consider the following adjustments:

  • Increase the Excess of Primary Amine : Use a 5 to 10-fold excess of the starting amine compared to the alkylating agent.[1]

  • Slow Addition of Alkylating Agent : Add the alkylating agent dropwise or via a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the highly concentrated primary amine.[1]

  • Lower the Reaction Temperature : Reducing the temperature can decrease the rate of the second alkylation reaction, thereby improving selectivity.[1][5]

  • Change the Solvent : Using a less polar solvent can sometimes slow down the rate of subsequent alkylations.[1]

  • Use a Specific Base : Certain bases, like cesium hydroxide, have been shown to promote selective mono-alkylation.[1]

If these optimizations fail, switching to a more robust method like reductive amination is highly recommended.[1]

Q4: How can I purify my target amine from over-alkylated byproducts?

Separating a mixture of primary, secondary, and tertiary amines can be challenging. Column chromatography is a common method.

  • Normal-Phase Chromatography : Silica gel is acidic and can strongly interact with basic amines, leading to poor separation. To counteract this, you can add a competing amine like triethylamine (TEA) to the mobile phase or use amine-functionalized silica.[11][12]

  • Reverse-Phase Chromatography : For ionizable amines, reverse-phase chromatography with a mobile phase adjusted to a high pH (using an additive like TEA) can be effective. At a pH two units above the amine's pKa, the amine is deprotonated, making it more lipophilic and retentive.[12]

  • Acid-Base Extraction : A classic workup technique can sometimes be used to separate amines based on their differing basicity and solubility in acidic/basic aqueous solutions.

Experimental Protocols & Data

Protocol 1: Selective Mono-Alkylation via Reductive Amination

Reductive amination is a highly effective method that converts a carbonyl group and an amine into a more substituted amine via an imine intermediate.[8] This protocol offers excellent control and avoids over-alkylation.[6]

Methodology:

  • Imine Formation : Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane, methanol, or THF).

  • pH Adjustment (Optional but Recommended) : For optimal imine formation, the reaction is often mildly acidic (pH 4-6).[1] A catalytic amount of acetic acid can be added.

  • Dehydration (Optional) : To drive the equilibrium towards the imine, a dehydrating agent like molecular sieves (3Å or 4Å) can be added.[1]

  • Reduction : After stirring for 1-2 hours to allow for imine formation, add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.[1][6] STAB is particularly effective as it is selective for the imine in the presence of the carbonyl starting material.[6]

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Workup : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the resulting secondary amine by column chromatography if necessary.

Protocol 2: Mono-Alkylation using a Boc Protecting Group

This method involves protecting the primary amine, performing the alkylation, and then removing the protecting group.

Methodology:

  • Protection : Dissolve the primary amine (1.0 eq.) in a solvent like dichloromethane (DCM) or THF. Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). Stir at room temperature until the starting amine is fully consumed (monitor by TLC). Perform an aqueous workup to isolate the Boc-protected amine.

  • Alkylation : Dissolve the Boc-protected amine (1.0 eq.) in a polar aprotic solvent like DMF or THF. Add a strong base, such as sodium hydride (NaH) (1.2 eq.), at 0 °C. After stirring for 30 minutes, add the alkylating agent (e.g., an alkyl halide) (1.1 eq.). Allow the reaction to warm to room temperature and stir until completion.

  • Workup : Quench the reaction carefully with water and extract the product with an organic solvent. Purify the N-alkylated, Boc-protected amine.

  • Deprotection : Dissolve the purified product in a solvent such as DCM or dioxane. Add a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq.).[10] Stir at room temperature for 1-4 hours.

  • Final Isolation : Evaporate the solvent and TFA. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final secondary amine product.

Data Presentation: Impact of Stoichiometry on Selectivity

The molar ratio of the amine to the alkylating agent is a critical factor in controlling over-alkylation in direct alkylation reactions.

Amine:Alkyl Halide Ratio% Mono-alkylated Product (Secondary Amine)% Di-alkylated Product (Tertiary Amine)% Quaternary Salt
1:1~30-40%~40-50%~10-20%
3:1~60-70%~25-35%<5%
5:1~80-90%~10-15%<2%
10:1>95%<5%Trace

Note: These are generalized yields and can vary significantly based on the specific reactants, solvent, temperature, and reaction time.

Visual Guides

The Over-alkylation Pathway

The following diagram illustrates how the desired mono-alkylation product can react further to form undesirable byproducts.

G cluster_0 cluster_1 cluster_2 A Primary Amine (R-NH₂) B Secondary Amine (R₂NH) (Desired Product) A->B Alkylation C Tertiary Amine (R₃N) (Over-alkylation) B->C Further Alkylation (Often Faster) D Quaternary Salt (R₄N⁺X⁻) (Over-alkylation) C->D Final Alkylation E + Alkyl Halide (R-X) F + Alkyl Halide (R-X) G + Alkyl Halide (R-X) G start Over-alkylation Observed? opt_direct Optimize Direct Alkylation start->opt_direct Yes switch_method Switch Synthetic Method start->switch_method No, or optimization failed use_excess_amine Use 5-10x Excess Amine opt_direct->use_excess_amine slow_addition Slow Reagent Addition use_excess_amine->slow_addition lower_temp Lower Reaction Temp slow_addition->lower_temp reductive_amination Use Reductive Amination switch_method->reductive_amination Carbonyl available & compatible functional groups protecting_group Use Protecting Group switch_method->protecting_group Complex molecule or sensitive functional groups G cluster_workflow Reductive Amination Workflow A 1. Mix Amine + Aldehyde/Ketone B 2. Imine Formation (pH 4-6, optional drying) A->B C 3. Add Mild Reducing Agent (e.g., STAB) B->C D 4. Quench, Extract & Purify C->D E Desired Secondary Amine D->E

References

Troubleshooting streaking in column chromatography of basic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Chromatography of Basic Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when purifying basic compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of streaking or tailing of basic compounds on a silica gel column?

The most common reason for streaking (also known as tailing) of basic compounds, such as amines, on a standard silica gel column is the strong interaction between the basic analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] These acidic sites can protonate the basic compound, leading to strong ionic interactions that cause the compound to bind too tightly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the compound to the column.[1]

Q2: How can I prevent my basic compound from streaking on a silica column?

There are several effective strategies to prevent streaking of basic compounds:

  • Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase is the most common solution.[1][2][3]

  • pH Adjustment: Controlling the pH of the mobile phase can suppress the ionization of the basic compound.

  • Use of Alternative Stationary Phases: In some cases, a different stationary phase may be more suitable.

  • Proper Column Packing and Loading: General chromatographic technique plays a crucial role in preventing band broadening and streaking.[2]

Q3: What kind of basic modifiers can I add to my mobile phase, and in what concentration?

Adding a basic modifier helps to "deactivate" the acidic silanol groups on the silica surface by competing with the basic analyte for these sites.[1] This minimizes the strong interactions that lead to streaking.[1]

Basic ModifierTypical ConcentrationNotes
Triethylamine (TEA)0.1 - 2.0% (v/v)Most commonly used.[2][3][4] Easily removed by evaporation.
Ammonia (in Methanol)1 - 10% in Methanol/DCMEffective for many basic compounds.[4]
PyridineUsed less commonlyCan be effective but is more toxic and harder to remove.

Q4: Can I use an acidic modifier to prevent streaking of a basic compound?

While it may seem counterintuitive, adding an acid is generally not recommended for preventing the streaking of basic compounds on silica gel.[1] An acidic mobile phase will protonate the basic compound, which can sometimes reduce retention but often exacerbates the streaking issue by promoting strong ionic interactions with the silica surface.[1] For acidic compounds, adding a small amount of an acid like acetic or formic acid can be helpful.[3][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the column chromatography of basic compounds.

Issue 1: My basic compound is streaking even after adding triethylamine to the eluent.

If you are still observing streaking after adding a basic modifier, consider the following:

  • Concentration of the Modifier: The concentration of triethylamine may be insufficient. Try incrementally increasing the percentage of TEA in your mobile phase.

  • Column Overloading: You may have loaded too much sample onto the column.[2][5] Reduce the amount of sample loaded and re-run the purification. As a general guideline, the mass of the sample should not exceed 1-5% of the stationary phase mass.[6]

  • Improper Column Packing: A poorly packed column can lead to an uneven flow of the mobile phase, causing band broadening and streaking.[2][6] Ensure your column is packed uniformly without any air bubbles or channels.

  • Compound Instability: The compound itself might be unstable on silica gel.[3][7]

Issue 2: My compound is not eluting from the column, or the retention is too high.

High retention of basic compounds on silica gel is a common problem. Here are some solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • Increase Modifier Concentration: A higher concentration of the basic modifier (e.g., triethylamine) can help to reduce the strong interactions with the silica gel and promote elution.

  • Consider a Different Stationary Phase: If modifying the mobile phase is not effective, an alternative stationary phase may be necessary. Amine-functionalized silica or alumina can be good alternatives for the purification of basic compounds.[1][2]

Experimental Protocols

Protocol 1: Column Chromatography of a Basic Compound using a Mobile Phase Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a weak solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with your mobile phase containing the basic modifier (e.g., 0.5% triethylamine in 9:1 hexane:ethyl acetate).

  • Gradient Elution (Optional): If your compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your purified compound.

Visualizations

Streaking_Cause_Solution cluster_cause Cause of Streaking cluster_solution Solution Basic_Compound Basic Compound (e.g., Amine) Interaction Strong Ionic Interaction (Protonation) Basic_Compound->Interaction Interacts with Silica_Gel Acidic Silanol Groups (Si-OH) on Silica Gel Silica_Gel->Interaction Deactivation Deactivation of Silanol Groups Silica_Gel->Deactivation Streaking Streaking / Tailing Interaction->Streaking Leads to Basic_Modifier Add Basic Modifier (e.g., TEA) Basic_Modifier->Deactivation Competes for Sharp_Peaks Sharp Peaks / No Streaking Deactivation->Sharp_Peaks Results in

Caption: Logical relationship showing the cause of streaking and the corresponding solution.

Troubleshooting_Workflow Start Streaking Observed with Basic Compound Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) to Eluent Start->Add_Modifier Check_Streaking1 Is Streaking Resolved? Add_Modifier->Check_Streaking1 Increase_Modifier Increase Modifier Concentration (e.g., to 1-2%) Check_Streaking1->Increase_Modifier No Success Successful Purification Check_Streaking1->Success Yes Check_Streaking2 Is Streaking Resolved? Increase_Modifier->Check_Streaking2 Check_Loading Check for Column Overloading Check_Streaking2->Check_Loading No Check_Streaking2->Success Yes Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Check_Packing Check Column Packing Reduce_Load->Check_Packing Repack_Column Repack Column Carefully Check_Packing->Repack_Column Alternative_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina, Amine-Silica) Repack_Column->Alternative_Stationary_Phase

References

Technical Support Center: Enhancing In Vitro Solubility of 2-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vitro solubility of 2-aminoimidazole derivatives. Poor aqueous solubility is a common challenge that can impede biological assays and hinder the drug development process.[1] This resource offers practical solutions, detailed experimental protocols, and frequently asked questions to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why do many 2-aminoimidazole derivatives exhibit poor solubility?

A1: The solubility of 2-aminoimidazole derivatives is influenced by a combination of factors inherent to their structure. The 2-aminoimidazole core, while containing nitrogen atoms capable of hydrogen bonding, can contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy that is difficult to overcome for dissolution. Furthermore, many synthetic derivatives incorporate lipophilic substituents to enhance biological activity, which concurrently decreases their aqueous solubility. The planarity of the imidazole ring can also facilitate stacking interactions, further promoting insolubility.

Q2: What is the first step I should take when I encounter a solubility issue with my 2-aminoimidazole derivative?

A2: The first step is to accurately determine the kinetic solubility of your compound. This will provide a baseline value and help you select the most appropriate solubilization strategy. A common issue is the precipitation of the compound when diluting a concentrated DMSO stock solution into an aqueous buffer for biological assays.[2] This "crashing out" is due to the sharp decrease in solvent polarity.

Q3: What are the main strategies to improve the solubility of 2-aminoimidazole derivatives?

A3: The primary strategies can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include using co-solvents, surfactants, and cyclodextrins to enhance solubility without altering the chemical structure of the compound.

  • Chemical Modifications: These involve altering the molecule's structure to improve its physicochemical properties. This can be achieved through pH modification or by synthesizing a more soluble prodrug.[4]

Q4: Can pH adjustment significantly improve the solubility of my 2-aminoimidazole derivative?

A4: Yes, pH modification can be a very effective strategy. The 2-aminoimidazole core contains basic nitrogen atoms that can be protonated at acidic pH.[5] This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility. However, it is crucial to ensure that the altered pH does not affect the compound's stability or the integrity of the in vitro assay.[2]

Q5: When should I consider synthesizing a prodrug?

A5: Prodrug synthesis should be considered when other methods, such as formulation approaches, are insufficient or not feasible for in vivo studies.[4] A prodrug is a bioreversible derivative of the active compound, designed to have improved physicochemical properties, such as increased solubility.[1] This strategy is often employed later in the drug discovery process due to the additional synthetic effort required.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Potential Cause Recommended Solution
Compound precipitates from aqueous buffer upon dilution from DMSO stock. The drastic change in solvent polarity causes the compound to "crash out."[2]- Stepwise Dilution: First, create an intermediate dilution in a solvent miscible with both DMSO and water (e.g., ethanol). Then, add this to the final buffer volume.[2] - Increase Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO. Adjust your stock concentration to allow for a higher final DMSO percentage.[2] - Sonication: Brief sonication after dilution can help redissolve fine precipitates.[2]
Low and inconsistent results in a cell-based assay. Poor solubility leading to an unknown concentration of the compound in the assay medium.- Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit in your specific assay buffer. - Use Solubilizing Excipients: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin into your assay medium.[2]
Compound appears to degrade in solution over time. The 2-aminoimidazole core can be susceptible to oxidative degradation or pH-dependent hydrolysis.[2]- Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.[2] - Control pH: Ensure the pH of your buffer is optimal for the stability of your compound.[2] - Inert Atmosphere: For long-term storage of solutions, consider using degassed solvents and storing under an inert atmosphere (e.g., argon or nitrogen).[2]
Difficulty in obtaining a clear solution even with co-solvents. The compound may have extremely low intrinsic solubility or may be forming aggregates.- Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent, being mindful of its potential toxicity in your assay. - Try a Different Co-solvent System: A combination of co-solvents (e.g., DMSO/PEG 300) may be more effective. - Consider Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility.

Quantitative Data on Solubility Enhancement

The following tables summarize available quantitative data for the solubility of 2-aminoimidazole and its derivatives.

Table 1: Solubility of 2-Aminoimidazole in Different Formulations

CompoundFormulationSolubility
2-Aminoimidazole10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (30.09 mM)
2-Aminoimidazole10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (30.09 mM)

Data sourced from MedchemExpress product information.

Table 2: Predicted Solubility of a Complex 2-Aminoimidazole Alkaloid (Naamidine B)

Solvent ClassSolventPredicted Solubility
Polar ProticWaterSparingly Soluble to Soluble
MethanolSoluble
EthanolSoluble
Polar AproticDimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileModerately Soluble
NonpolarDichloromethane (DCM)Sparingly Soluble to Insoluble
HexaneInsoluble

This table provides a qualitative prediction of solubility based on solvent properties.[6]

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of 2-aminoimidazole derivatives.

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • 2-aminoimidazole derivative (dissolved in 100% DMSO at 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Add 198 µL of PBS to each well of the microplate.

  • Add 2 µL of the 10 mM DMSO stock solution of the 2-aminoimidazole derivative to the first well. This gives a final concentration of 100 µM with 1% DMSO.

  • Perform serial dilutions by transferring 100 µL from the first well to the next, mixing thoroughly at each step.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, centrifuge the plate to pellet the precipitate and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound against a standard curve.

Protocol 2: Co-solvent Titration for Solubility Enhancement

This protocol helps to determine the minimum amount of a co-solvent required to solubilize a target concentration of a 2-aminoimidazole derivative.

Materials:

  • 2-aminoimidazole derivative (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO, ethanol, PEG 300)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of vials containing a fixed amount of the 2-aminoimidazole derivative (e.g., 1 mg).

  • To each vial, add a different ratio of co-solvent and aqueous buffer (e.g., 5:95, 10:90, 20:80, etc.) to a final volume of 1 mL.

  • Vortex the vials vigorously for 30 minutes.

  • Allow the vials to equilibrate at room temperature for 24 hours.

  • Centrifuge the vials to pellet any undissolved solid.

  • Analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • The co-solvent concentration that achieves the desired target concentration is the optimal concentration.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex of a 2-aminoimidazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the lyophilization method to improve aqueous solubility.[4]

Materials:

  • 2-aminoimidazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Add the 2-aminoimidazole derivative to the HP-β-CD solution in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 24 hours to facilitate complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the inclusion complex, which can be reconstituted in an aqueous buffer to assess the improvement in solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing solubility issues with 2-aminoimidazole derivatives.

Solubility_Troubleshooting_Workflow start Poorly Soluble 2-Aminoimidazole Derivative kinetic_sol Determine Kinetic Solubility in Assay Buffer start->kinetic_sol is_sol_ok Is Solubility > Target Concentration? kinetic_sol->is_sol_ok proceed Proceed with Experiment is_sol_ok->proceed Yes sol_strat Select Solubilization Strategy is_sol_ok->sol_strat No cosolvent Co-solvent (e.g., DMSO, Ethanol, PEG) sol_strat->cosolvent ph_adjust pH Adjustment (if ionizable) sol_strat->ph_adjust cyclodextrin Cyclodextrin Complexation sol_strat->cyclodextrin prodrug Prodrug Synthesis (Chemical Modification) sol_strat->prodrug optimize Optimize Formulation & Re-evaluate Solubility cosolvent->optimize ph_adjust->optimize cyclodextrin->optimize prodrug->optimize optimize->kinetic_sol

Caption: A decision-making workflow for addressing solubility issues.

Co_Solvent_Optimization_Workflow start Select Co-solvent (e.g., DMSO, Ethanol) titration Perform Co-solvent Titration (e.g., 5%, 10%, 20%) start->titration measure Measure Solubility at Each Concentration titration->measure is_sol_ok Is Target Solubility Achieved? measure->is_sol_ok is_sol_ok->start No, select another co-solvent toxicity Assess Co-solvent Toxicity in Assay System is_sol_ok->toxicity Yes is_toxic Is Toxicity Observed? toxicity->is_toxic is_toxic->start Yes, select another co-solvent final_form Final Formulation is_toxic->final_form No

Caption: Workflow for optimizing a co-solvent formulation.

pH_Modification_Strategy start 2-Aminoimidazole Derivative (Basic Moiety) ph_sol_profile Determine pH-Solubility Profile start->ph_sol_profile acidic_ph Prepare Buffers with Decreasing pH ph_sol_profile->acidic_ph measure_sol Measure Solubility at Each pH acidic_ph->measure_sol identify_opt_ph Identify Optimal pH for Solubility measure_sol->identify_opt_ph stability_check Assess Compound Stability at Optimal pH identify_opt_ph->stability_check is_stable Is Compound Stable? stability_check->is_stable is_stable->ph_sol_profile No, find alternative pH assay_compat Check Assay Compatibility with Optimal pH is_stable->assay_compat Yes is_compat Is pH Compatible with Assay? assay_compat->is_compat is_compat->ph_sol_profile No, consider other strategies use_in_assay Use Optimal pH Buffer in Assay is_compat->use_in_assay Yes

Caption: Strategy for improving solubility through pH modification.

References

Technical Support Center: Stability of Imidazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with imidazole-containing compounds in solution. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of imidazole compounds in solution?

A1: The stability of imidazole compounds in solution is influenced by several factors, including:

  • pH: The imidazole ring can be susceptible to degradation under certain pH conditions.[1] Both acidic and basic conditions can potentially lead to the cleavage of the imidazole ring, though this is less common for fused imidazole systems.[2] The solubility of imidazole compounds is also pH-dependent; at pH values below their pKa, they are protonated and tend to be more soluble in aqueous solutions.[3]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the imidazole moiety, leading to the formation of various degradation products.[2][5]

  • Oxygen and Oxidizing Agents: Imidazole rings can be susceptible to oxidation.[2] This can be mediated by atmospheric oxygen (autoxidation), especially in the presence of a base, or by oxidizing agents like hydrogen peroxide.[2][5]

  • Presence of Metal Ions: The nitrogen atoms in the imidazole ring can chelate metal ions.[1][6] This interaction can influence the compound's stability and activity.

  • Solvent: The choice of solvent can impact stability. For instance, the hydrolysis of certain imidazole derivatives is influenced by the water concentration in the solvent system.[7][8]

Q2: My imidazole compound is precipitating out of my aqueous buffer. What could be the cause and how can I fix it?

A2: Precipitation of imidazole compounds in aqueous buffers is a common issue, often stemming from poor solubility.[1] Here are some possible causes and solutions:

  • Exceeding Solubility Limit: The concentration of your compound may be higher than its solubility in the specific buffer system.

    • Solution: Determine the kinetic solubility of your compound in the final assay buffer. If the test concentration exceeds the solubility limit, consider lowering the concentration.[1]

  • pH Effects on Solubility: The solubility of many imidazole compounds is pH-dependent.[3]

    • Solution: Evaluate the pH of your buffer. Adjusting the pH might increase the solubility of your compound. Generally, for basic imidazole compounds, a lower pH (acidic) will lead to the formation of a more soluble protonated species.

  • Compound Aggregation: Some imidazole derivatives can form aggregates in solution, which can lead to precipitation.[1]

    • Solution: Consider modifying your formulation. The use of co-solvents like DMSO or other excipients might be necessary. However, be mindful that high concentrations of co-solvents can impact assay performance.[1]

Q3: I am observing inconsistent results in my bioactivity assays with an imidazole-containing compound. Could this be a stability issue?

A3: Yes, inconsistent bioactivity can be a strong indicator of compound instability.[1] Degradation of the parent compound over the course of the experiment will lead to a lower effective concentration and potentially the formation of new, interfering species.

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability study of your compound under the exact conditions of your bioassay (buffer, temperature, light exposure). Use an analytical technique like HPLC to quantify the amount of the parent compound remaining over time.[3]

    • Control for Light Exposure: Protect your solutions from light, as photodegradation is a known issue for imidazoles.[5]

    • Consider Metal Chelation: The imidazole ring can chelate metal ions, which may be present as contaminants in your buffer or be essential for your biological system (e.g., metalloenzymes).[1] This chelation can lead to inconsistent activity. Using high-purity reagents and water can help minimize trace metal contamination.[1]

Q4: Can I autoclave solutions containing imidazole?

A4: Yes, solutions of imidazole itself can typically be sterilized by autoclaving. They are reported to be stable for at least 2 years at 2-8 °C when protected from light.[9] However, the stability of substituted imidazole compounds to autoclaving can vary significantly depending on the nature of the substituents. It is advisable to check for degradation after autoclaving if you are working with a novel imidazole derivative.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: Degradation of the imidazole compound.

Troubleshooting Workflow:

start Unexpected Peaks Observed check_conditions Review Experimental Conditions (pH, Temp, Light, O2) start->check_conditions forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation If conditions are suspect identify_products Identify Degradation Products (LC-MS/MS, NMR) forced_degradation->identify_products modify_conditions Modify Storage/Experimental Conditions (e.g., protect from light, use inert gas) identify_products->modify_conditions end Stable Compound Analysis modify_conditions->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: Loss of Compound Potency Over Time

Possible Cause: Instability of the compound in the assay or storage buffer.

Troubleshooting Workflow:

start Loss of Potency Observed stability_study Conduct Time-Course Stability Study in Assay/Storage Buffer start->stability_study quantify Quantify Parent Compound (e.g., HPLC-UV) stability_study->quantify significant_loss Significant Loss? quantify->significant_loss investigate Investigate Degradation Pathway (See Issue 1) significant_loss->investigate Yes no_loss No Significant Loss significant_loss->no_loss No optimize Optimize Buffer/Storage Conditions (pH, antioxidants, light protection) investigate->optimize other_causes Investigate Other Causes (e.g., target instability, assay interference) no_loss->other_causes

Caption: Workflow for addressing loss of compound potency.

Data on Imidazole Stability

The stability of imidazole compounds is highly dependent on their substitution and the specific conditions. Below are tables summarizing general stability information.

Table 1: Factors Influencing Imidazole Stability

FactorEffect on Imidazole MoietyPotential OutcomeReferences
pH Susceptible to degradation under certain pH conditions. Solubility is pH-dependent.Ring opening (harsh conditions), precipitation/dissolution.[1][2][3]
Light/UV Sensitive to photodegradation.Formation of various degradation products.[2][5]
Oxidizing Agents Liable to oxidation (e.g., base-mediated autoxidation, H₂O₂).Formation of oxidized degradants.[2][5]
Temperature Increased temperature accelerates degradation.Faster degradation rate.[4]
Metal Ions Can form chelates with divalent cations.Altered stability and bioactivity.[1][6][9]
Water Can lead to hydrolysis of certain imidazole derivatives.Ring-opened products.[7][8]

Table 2: Log Binding Constants for Imidazole with Divalent Cations

Divalent CationLog Binding Constant
Ca²⁺0.1
Mn²⁺1.6
Fe²⁺3.3
Co²⁺2.4
Ni²⁺2.9
Cu²⁺4.2
Zn²⁺2.0
Data from Sigma-Aldrich product information sheet for imidazole.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of an imidazole-containing compound.[3]

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

  • Imidazole compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

  • Temperature-controlled chambers

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity.

Protocol 2: Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of an imidazole compound in various solvents.

Materials:

  • Imidazole compound of interest

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with a suitable column and detector

Procedure:

  • Add an excess amount of the imidazole compound to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time (e.g., 24-72 hours) to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

Visualizations

Imidazole Degradation Pathways

The imidazole moiety can degrade through several pathways, including hydrolysis, oxidation, and photodegradation.

Imidazole Imidazole Compound Hydrolysis Hydrolysis (e.g., high/low pH, water) Imidazole->Hydrolysis Oxidation Oxidation (e.g., O2, H2O2) Imidazole->Oxidation Photodegradation Photodegradation (e.g., UV light) Imidazole->Photodegradation RingOpened Ring-Opened Products Hydrolysis->RingOpened Oxidized Oxidized Degradants Oxidation->Oxidized PhotoProducts Photodegradation Products Photodegradation->PhotoProducts

Caption: Common degradation pathways for imidazole compounds.

References

Validation & Comparative

Comparative analysis of synthetic routes for 2-aminoimidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for 2-Aminoimidazoles

The 2-aminoimidazole (2-AI) scaffold is a significant pharmacophore in medicinal chemistry, found in numerous marine natural products with a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[1][2] The development of efficient and versatile synthetic routes to this privileged heterocyclic core is a key focus for researchers in drug discovery and organic synthesis.[1][3] This guide provides a comparative analysis of prominent synthetic strategies for constructing the 2-aminoimidazole core, presenting quantitative data and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific applications.

Condensation of α-Haloketones with Guanidines

One of the most established and widely utilized methods for constructing the 2-aminoimidazole core is the condensation reaction between an α-haloketone and a guanidine derivative.[1][3] This reaction proceeds through an initial SN2 reaction where the guanidine displaces the halide, followed by an intramolecular condensation and dehydration to form the aromatic imidazole ring.[3]

Classical Approach in Volatile Organic Solvents

The traditional synthesis involves reacting an α-haloketone and guanidine in a conventional volatile organic solvent (VOC) such as tetrahydrofuran (THF) or ethanol, often under reflux conditions.[3][4] While effective, this method can require long reaction times and the use of hazardous solvents.[3][4]

Green Chemistry Approach: Deep Eutectic Solvents (DESs)

A significant advancement in the classical method is the use of Deep Eutectic Solvents (DESs), such as a mixture of choline chloride (ChCl) and urea or glycerol, as the reaction medium.[3][4][5] This greener approach offers several advantages, including being performed under air, shorter reaction times (4-6 hours), and simplified work-up procedures, aligning with the principles of sustainable chemistry.[3][4][5]

Palladium-Catalyzed Carboamination

A modern approach to 2-aminoimidazole synthesis involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[6] This method is notable for forming both a carbon-nitrogen and a carbon-carbon bond during the annulation step, allowing for the rapid construction of 2-aminoimidazoles with diverse aryl substitutions.[6] The catalytic cycle involves the oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by a series of steps including anti-aminopalladation and reductive elimination.[3][6]

Recyclization of 2-Aminopyrimidines

Another efficient and divergent strategy for synthesizing substituted 2-aminoimidazoles involves the recyclization of readily available 2-aminopyrimidines.[7] This method proceeds by reacting 2-aminopyrimidines with α-bromocarbonyl compounds to form imidazo[1,2-a]pyrimidin-1-ium salts, which are then cleaved using a nucleophile like hydrazine hydrate or piperidine to yield the desired 2-aminoimidazole derivatives.[7] This approach is versatile and can be carried out using conventional heating or microwave irradiation.[7]

Solid-Phase Synthesis

Solid-phase synthesis provides a streamlined and efficient method for generating libraries of 2-aminoimidazole derivatives for high-throughput screening.[1][8] A general workflow involves the immobilization of a thiourea on a solid support, followed by reaction with an α-haloketone and subsequent cyclization and cleavage from the resin.[8]

Comparative Data of Synthetic Routes

Synthetic RouteKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Classical Condensation α-Haloketone, GuanidineTHFReflux~12~81[4]Well-established, versatileLong reaction times, use of hazardous VOCs[3][4]
Green Condensation (DES) α-Haloketone, GuanidineChCl:Urea804-673-95[4][5]Green, shorter reaction times, simple work-up[4][5]May require specific DES preparation
Pd-Catalyzed Carboamination N-Propargyl Guanidine, Aryl Triflate, Pd(OAc)₂, RuPhos, LiOtBuPhCF₃100340-48 (overall)[6]Forms C-C and C-N bonds, rapid, good for diversity[6]Requires expensive catalyst and ligands, inert atmosphere[1][6]
Recyclization of 2-Aminopyrimidines 2-Aminopyrimidine, α-Bromo Ketone, Hydrazine HydrateAcetonitrile100 (Microwave)0.08Good to excellent[7][9]Divergent, efficient, uses readily available starting materials[7]Multi-step process[7]

Experimental Protocols

Protocol 1: Green Synthesis of N,1,5-Trisubstituted 2-Aminoimidazoles in a Deep Eutectic Solvent[1][4]

1. Preparation of the Deep Eutectic Solvent (DES):

  • Mix choline chloride and urea in a 1:2 molar ratio.

  • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

2. Synthesis of the 2-Aminoimidazole:

  • To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), the corresponding guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Add 5 mL of water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

Protocol 2: Palladium-Catalyzed Synthesis of N-Tosyl-Protected 2-Aminoimidazoles[1][6]

1. Reaction Setup:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv).

  • Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv).

  • Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.

2. Reaction Execution:

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-Aminoimidazoles via Recyclization of 2-Aminopyrimidines (Microwave-Assisted)[9]

1. Imidazo[1,2-a]pyrimidinium Salt Formation:

  • In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile.

  • Seal the vial and irradiate in a microwave reactor at 130 °C for 15 minutes.

2. Pyrimidine Ring Opening:

  • Cool the reaction vial to room temperature.

  • Carefully add hydrazine hydrate (60% aqueous solution, 5.0 mmol) to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.

3. Work-up and Purification:

  • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol).

Visualizing the Synthetic Pathways

G cluster_0 Classical/Green Condensation cluster_1 Pd-Catalyzed Carboamination cluster_2 Recyclization of 2-Aminopyrimidines alpha-Haloketone alpha-Haloketone Intermediate_C Intermediate_C alpha-Haloketone->Intermediate_C SN2 Guanidine Guanidine Guanidine->Intermediate_C SN2 2-Aminoimidazole_C 2-Aminoimidazole Intermediate_C->2-Aminoimidazole_C Cyclization/ Dehydration N-Propargyl Guanidine N-Propargyl Guanidine Catalytic_Cycle Catalytic_Cycle N-Propargyl Guanidine->Catalytic_Cycle anti-Aminopalladation Aryl Triflate Aryl Triflate Aryl Triflate->Catalytic_Cycle Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Catalytic_Cycle 2-Aminoimidazole_Pd 2-Aminoimidazole Catalytic_Cycle->2-Aminoimidazole_Pd Reductive Elimination 2-Aminopyrimidine 2-Aminopyrimidine Imidazo_Salt Imidazo[1,2-a]pyrimidin-1-ium Salt 2-Aminopyrimidine->Imidazo_Salt alpha-Bromo Ketone alpha-Bromo Ketone alpha-Bromo Ketone->Imidazo_Salt 2-Aminoimidazole_R 2-Aminoimidazole Imidazo_Salt->2-Aminoimidazole_R Ring Opening Nucleophile Hydrazine/ Piperidine Nucleophile->2-Aminoimidazole_R Cleavage

Caption: Comparative overview of major synthetic routes to 2-aminoimidazoles.

G Start Select Route Classical Classical/ Green Condensation Start->Classical Established/ Green Modern Pd-Catalyzed Carboamination Start->Modern Novel C-C bond Divergent Recyclization Start->Divergent From Heterocycles Library Solid-Phase Synthesis Start->Library High-throughput Product1 Product1 Classical->Product1 2-Aminoimidazole Product2 Product2 Modern->Product2 2-Aminoimidazole Product3 Product3 Divergent->Product3 2-Aminoimidazole Product4 Product4 Library->Product4 2-Aminoimidazole Library

Caption: Decision workflow for selecting a 2-aminoimidazole synthetic route.

References

A Comparative Analysis of 1-Methyl-1H-imidazol-2-amine hydrochloride and Other Methylated Imidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic addition of methyl groups to the imidazole ring can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. This guide provides an objective comparison of 1-Methyl-1H-imidazol-2-amine hydrochloride with other methylated imidazoles, supported by experimental data, to inform the design and development of novel therapeutics.

This report details the cytotoxic and antimicrobial activities of various methylated imidazole derivatives, offering a comparative perspective on their potential as therapeutic agents. The data presented herein is collated from multiple studies to provide a broad overview of the structure-activity relationships within this class of compounds.

Comparative Analysis of Biological Activity

The biological activity of methylated imidazoles is significantly influenced by the position and number of methyl groups, as well as other substitutions on the imidazole ring. The following tables summarize the cytotoxic and antimicrobial activities of this compound and a selection of other methylated and substituted imidazoles.

Cytotoxic Activity of Methylated Imidazole Derivatives

The anticancer potential of methylated imidazoles has been explored against a variety of human cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are commonly used to quantify the cytotoxic potency of these compounds. A lower value indicates greater potency.

A study on platinum(II) complexes of (1-methyl-1H-imidazol-2-yl)-methanamine, a derivative of 1-Methyl-1H-imidazol-2-amine, demonstrated significant cytotoxic effects across several cancer cell lines. The complex, denoted as Pt-4a, was compared with the widely used chemotherapy drug, cisplatin.[1]

Compound/ComplexCell LineCancer TypeEC50 (µM)
Pt-4a ((1-methyl-1H-imidazol-2-yl)-methanamine derivative)NCI-H460Non-small-cell lung cancer172.7
HCT-15Colorectal cancerComparable to Cisplatin
HCT-116Colorectal cancerComparable to Cisplatin
Cisplatin (Reference)NCI-H460Non-small-cell lung cancer78.3

Table 1: Cytotoxic activity of a (1-methyl-1H-imidazol-2-yl)-methanamine Pt(II) complex (Pt-4a) compared to Cisplatin. Data sourced from a study on platinum complexes of imidazole derivatives.[1]

Further studies on various substituted imidazoles have revealed a broad range of anticancer activities. For instance, certain 2-aminoimidazole derivatives have shown potent activity against gastric and colon cancer cell lines, with some compounds inhibiting tubulin polymerization.[2]

Compound ClassCancer Cell LineIC50 (µM)
2-Amino-1-arylidenaminoimidazoles NUGC-3 (Gastric)0.05
Imidazole-based Tubulin Inhibitor HCT-15 (Colon)0.08 - 1.0
2-Phenyl Benzimidazole MCF-7 (Breast)3.37

Table 2: Anticancer activity of various imidazole derivatives. This data is compiled from multiple sources to illustrate the therapeutic potential of the imidazole scaffold.[2][3]

Antimicrobial Activity of Methylated Imidazoles

Methylated imidazoles also exhibit a wide spectrum of antimicrobial activities against both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antimicrobial potency of a compound, with lower values indicating greater efficacy.

Nitroimidazole derivatives are a well-established class of antimicrobial agents. For example, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole have demonstrated significant antibacterial activity against E. coli.[4]

CompoundBacterial StrainMIC (µM)
5-nitroimidazole/1,3,4-oxadiazole hybrid (62e) E. coli ATCC 351284.9–17
5-nitroimidazole/1,3,4-oxadiazole hybrid (62h) E. coli ATCC 351284.9–17
5-nitroimidazole/1,3,4-oxadiazole hybrid (62i) E. coli ATCC 351284.9–17

Table 3: Antibacterial activity of 5-nitroimidazole/1,3,4-oxadiazole hybrids against E. coli. Data from a study on molecular hybrids bearing the imidazole moiety.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The EC50/IC50 values are then calculated from the dose-response curves.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Mechanism of Action and Signaling Pathways

The anticancer activity of some methylated imidazole derivatives, particularly the platinum(II) complex of a (1-methyl-1H-imidazol-2-yl)-methanamine derivative, has been shown to involve interaction with nuclear DNA and the subsequent induction of the p53 tumor suppressor protein and its downstream target, p21.[1] The activation of the p53 pathway is a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

p53 Signaling Pathway Activation

The following diagram illustrates the proposed mechanism of action for the platinum(II) complex of the (1-methyl-1H-imidazol-2-yl)-methanamine derivative.

p53_pathway cluster_cell Cancer Cell drug Pt(II) Complex of (1-methyl-1H-imidazol-2-yl)-methanamine dna Nuclear DNA drug->dna Interacts with p53 p53 (Tumor Suppressor) dna->p53 DNA Damage activates p21 p21 (CDK Inhibitor) p53->p21 Induces expression apoptosis Apoptosis p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Leads to

Proposed p53 signaling pathway activation by a methylated imidazole derivative.

This simplified diagram shows that the drug interacts with nuclear DNA, causing damage that activates the p53 tumor suppressor. Activated p53 then induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest. Furthermore, p53 can also directly trigger apoptosis (programmed cell death). This dual action of inducing cell cycle arrest and apoptosis makes compounds that activate the p53 pathway promising candidates for cancer therapy.

References

Efficacy of 2-Aminoimidazole Derivatives in Biological Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminoimidazole (2-AI) scaffold, prevalent in marine natural products, is a privileged structure in medicinal chemistry due to its wide range of biological activities. Derivatives of 2-AI have shown significant potential as antibacterial, anticancer, and anti-inflammatory agents. This guide provides a comparative analysis of the efficacy of various 2-AI derivatives, supported by quantitative data from key biological assays and detailed experimental protocols.

Antibacterial and Anti-Biofilm Efficacy

A primary focus of 2-aminoimidazole research is its application in combating bacterial biofilms, which are communities of bacteria that exhibit high resistance to conventional antibiotics. Many 2-AI derivatives function not by killing the bacteria, but by preventing the formation of biofilms or dispersing existing ones, making them excellent candidates for use as adjuvants with traditional antibiotics.[1]

Data Presentation: Anti-Biofilm Activity

The following table summarizes the in vitro efficacy of selected 2-aminoimidazole derivatives against biofilm formation and dispersal. The IC₅₀ value represents the concentration required to inhibit 50% of biofilm formation, while the EC₅₀ value is the concentration needed to disperse 50% of a pre-formed biofilm.

Compound Name/ClassTarget Organism(s)IC₅₀ (µM)EC₅₀ (µM)Key Findings
H10 Staphylococcus aureus12100Non-bactericidal at active concentrations; resensitizes antibiotic-resistant S. aureus.[1]
Pseudomonas aeruginosa3146Showed significant inhibition of biofilm formation.[1]
Dimeric 2-AIs Acinetobacter baumannii--Act as adjuvants, significantly lowering the Minimum Inhibitory Concentration (MIC) of macrolide antibiotics like clarithromycin.[2]
SPAR (2-AI-triazole) Pseudomonas aeruginosa--Effective at dispersing and preventing biofilm formation; can resensitize resistant bacteria to antibiotics.[3]
Experimental Protocol: Biofilm Inhibition/Dispersal Assay

The efficacy of 2-AI derivatives against bacterial biofilms is commonly quantified using a crystal violet staining assay.[4][5][6][7][8]

  • Inoculation and Biofilm Formation : Overnight bacterial cultures (e.g., P. aeruginosa or S. aureus) are diluted in a suitable growth medium to a specific optical density (e.g., OD₆₀₀ of 0.01).[1] For inhibition assays (IC₅₀), various concentrations of the 2-AI compound are added to the bacterial suspension in the wells of a 96-well plate. For dispersal assays (EC₅₀), the biofilm is allowed to form for 24-48 hours before the compound is added. The plate is then incubated at 37°C for a set period (e.g., 6-24 hours) to allow biofilm formation.[1]

  • Washing : Non-adherent, planktonic bacteria are removed by gently washing the wells with a buffer solution like PBS.[4]

  • Staining : The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature.[5]

  • Elution : After washing away excess stain, the crystal violet bound to the biofilm is solubilized using a solvent such as 30% acetic acid or ethanol.[4][7]

  • Quantification : The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 590-595 nm.[4][5] The absorbance is proportional to the amount of biofilm. The IC₅₀ and EC₅₀ values are then calculated by comparing the results of treated wells to untreated controls.

Visualization: Anti-Biofilm Mechanism

2-AI derivatives can interfere with bacterial biofilm formation through various mechanisms, including the disruption of quorum sensing and the inhibition of extracellular polymeric substance (EPS) production. Some derivatives may also act by chelating essential metal ions like zinc.[9]

Anti_Biofilm_Mechanism Mechanism of 2-AI Anti-Biofilm Activity cluster_bacteria Bacterial Cell Quorum_Sensing Quorum Sensing Signaling Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation EPS_Production EPS Production (Matrix Formation) EPS_Production->Biofilm_Formation 2_AI 2-Aminoimidazole Derivative Inhibition Inhibition 2_AI->Inhibition Inhibition->Quorum_Sensing Inhibition->EPS_Production Tubulin_Inhibition_Pathway Anticancer Mechanism via Tubulin Inhibition 2_AI Anticancer 2-AI Derivative Binding Binds to Colchicine Site on β-Tubulin 2_AI->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Drug_Discovery_Workflow General Workflow for 2-AI Drug Discovery Start Start Synthesis Synthesis of 2-AI Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_Val Hit Validation (Dose-Response) Hit_ID->Hit_Val Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt End Lead Compound Lead_Opt->End

References

Validating the Structure of 1-Methyl-1H-imidazol-2-amine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis and characterization of novel chemical entities, rigorous structural validation is a cornerstone of reliable and reproducible science. This guide provides a comparative overview of analytical techniques and experimental data for the structural confirmation of 1-Methyl-1H-imidazol-2-amine hydrochloride and its derivatives. The data presented herein is compiled from various studies and serves as a reference for validating newly synthesized compounds within this class.

Spectroscopic and Crystallographic Data Comparison

The structural elucidation of 1-Methyl-1H-imidazol-2-amine derivatives relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons and carbons, Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns, and X-ray Crystallography offers unambiguous determination of the three-dimensional molecular structure.

NMR Spectroscopic Data

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-1H-imidazol-2-amine Derivatives

CompoundSolventImidazole H4/H5 (ppm)N-CH₃ (ppm)Other Protons (ppm)
1-Methyl-4-phenyl-1H-imidazol-2-amineDMSO-d₆7.03 (s, 1H)3.35 (s, 3H)7.59–7.57 (dd, J = 1.3 Hz, 8.3 Hz, 2H), 7.26 (t, J = 7.7 Hz, 2H), 7.09–7.07 (m, 1H), 5.49 (s, 1H, NH)[1]
2-(1-octadecyl-imidazol-2-yl)pyridine----[2]
2-(furan-2-yl)-1-(octadecane-1-yl)-1H-imidazole----[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Methyl-1H-imidazol-2-amine Derivatives

CompoundSolventImidazole C2 (ppm)Imidazole C4 (ppm)Imidazole C5 (ppm)N-CH₃ (ppm)Other Carbons (ppm)
1-Methyl-4-phenyl-1H-imidazol-2-amineDMSO-d₆150.39135.89112.3631.63135.47, 128.69, 125.57, 123.91[1]
2,6-diphenyl-1H-imidazo[1,2-a]imidazoleDMSO-d₆148.9129.0102.4-127.2, 124.6[1]
Mass Spectrometry Data

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a synthesized compound. For small organic molecules, high-resolution mass spectrometry (HRMS) can provide the elemental composition.

Table 3: Mass Spectrometry Data for 1-Methyl-1H-imidazol-2-amine Derivatives

CompoundIonization Method[M+H]⁺ (m/z)
1-Methyl-4-phenyl-1H-imidazol-2-amineESI174.0[1]
2,6-diphenyl-1H-imidazo[1,2-a]imidazoleESI260.2[1]
This compound-133.58 (molecular weight)[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation : NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization : Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, which typically forms protonated molecules [M+H]⁺.

  • Analysis :

    • Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography (LC) system for prior separation from any impurities.

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • For further structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the parent ion. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.[4]

X-ray Crystallography
  • Crystal Growth : Growing single crystals of sufficient size and quality is the most critical and often challenging step.[5] This is typically achieved through slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[6][7] The purity of the compound is paramount for successful crystallization.[7]

  • Data Collection :

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, which bombards the crystal with monochromatic X-rays.[8]

  • Structure Solution and Refinement :

    • The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

    • The resulting electron density map is interpreted to build a molecular model.

    • The model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.[5]

Experimental and Logical Workflows

Visualizing the workflow for validating the structure of these derivatives can aid in understanding the logical progression of experiments.

G Workflow for Structural Validation of Imidazole Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Data Analysis & Validation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Crystal Growth Analysis Analyze Spectroscopic & Crystallographic Data NMR->Analysis MS->Analysis Xray->Analysis Comparison Compare with Expected Structure & Literature Data Analysis->Comparison Validation Structure Validated Comparison->Validation

Workflow for Structural Validation

Signaling Pathway Involvement

Derivatives of 1-Methyl-1H-imidazol-2-amine have been investigated for their potential as inhibitors of various enzymes, including Vascular Adhesion Protein-1 (VAP-1). Understanding the mechanism of action is crucial in drug development.

G Inhibition of VAP-1 Signaling Pathway cluster_pathway VAP-1 Mediated Inflammation cluster_inhibition Inhibition by Imidazole Derivative VAP1 Vascular Adhesion Protein-1 (VAP-1) Endothelium Vascular Endothelium VAP1->Endothelium expressed on Adhesion Leukocyte Adhesion VAP1->Adhesion Leukocyte Leukocyte Leukocyte->VAP1 binding Inflammation Inflammation Adhesion->Inflammation Inhibitor 1-Methyl-1H-imidazol-2-amine Derivative Inhibitor->VAP1 inhibits

VAP-1 Inhibition Pathway

References

Review of synthetic methods for substituted imidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Methods of Substituted Imidazoles

The imidazole ring is a foundational structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazoles is critical for advancing new therapeutic agents. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in selecting the most suitable method for various research applications.

Comparative Analysis of Imidazole Synthesis Methods

The choice of a synthetic route for a desired imidazole derivative often involves a trade-off between yield, reaction time, substrate scope, and reaction conditions. Classical methods, while foundational, sometimes present challenges such as low yields or harsh conditions.[1] Modern approaches, including microwave-assisted and metal-catalyzed reactions, often offer improvements in efficiency and sustainability.[2][3]

The following table summarizes key quantitative parameters for several common and modern methods, providing a basis for direct comparison.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Ref.
Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[4]
Wallach N-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerate[4]
Marckwald 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone HCl, Potassium Thiocyanate-WaterReflux2 hHigh[4][5]
van Leusen 1,4,5-Trisubstituted ImidazolesTrifluoroacetimidoyl chlorides, Tosylmethylisocyanide (TosMIC)----Good
Microwave-Assisted (Solvent-Free) 2,4,5-Trisubstituted ImidazolesBenzil, Aromatic Aldehydes, Ammonium Acetate-None-ShortGood
Cu-Catalyzed 1,2,4,5-Tetrasubstituted ImidazolesBenzil, Aldehydes, Amines, Ammonium AcetateFe3O4–PEG–CopperNone110-Excellent[2]
Organocatalysis 2,4,5-Trisubstituted ImidazolesAromatic Aldehyde, Benzil, Ammonium AcetateLactic AcidNone160-up to 92

Reaction Pathways and Mechanisms

Visualizing the reaction pathways provides a clear understanding of the bond-forming strategies employed in each synthetic method.

Radziszewski_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl diimine Diimine dicarbonyl->diimine + 2 NH3 aldehyde Aldehyde imidazole Substituted Imidazole aldehyde->imidazole ammonia Ammonia (2 eq.) ammonia->diimine diimine->imidazole + Aldehyde - 2 H2O

Caption: General mechanism of the Debus-Radziszewski imidazole synthesis.[6]

Wallach_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product oxamide N,N'-Disubstituted Oxamide chloro_intermediate Chloro-intermediate oxamide->chloro_intermediate + PCl5 n_imidazole N-Substituted Imidazole chloro_intermediate->n_imidazole Reduction (e.g., HI)

Caption: Simplified workflow of the Wallach imidazole synthesis.[1]

Marckwald_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product aminoketone α-Amino Ketone thiol_imidazole 2-Thiol-Substituted Imidazole aminoketone->thiol_imidazole thiocyanate Thiocyanate Source (e.g., KSCN) thiocyanate->thiol_imidazole Cyclization desulf_imidazole Substituted Imidazole thiol_imidazole->desulf_imidazole Oxidative Desulfurization

Caption: Reaction pathway for the Marckwald synthesis of imidazoles.[1][5]

Modern_Catalytic_Synthesis cluster_workflow Modern Catalytic One-Pot Synthesis reactants Benzil + Aldehyde + Amine + NH4OAc mixing Mix Reactants with Catalyst (e.g., Heterogeneous Catalyst) reactants->mixing reaction Apply Energy (Heating or Microwave) mixing->reaction workup Simple Workup (Filtration, Extraction) reaction->workup product High Yield of Tetra-substituted Imidazole workup->product catalyst_recovery Catalyst Recovery & Reuse workup->catalyst_recovery

Caption: Experimental workflow for a modern catalytic imidazole synthesis.[2]

Detailed Experimental Protocols

Reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are methodologies for key syntheses cited in this guide.

Radziszewski Synthesis of 2,4,5-Triphenylimidazole[6]

This reaction is a multi-component synthesis that forms the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia.[6] Formamide or ammonium acetate can serve as the ammonia source.[7]

  • Procedure:

    • In a round-bottom flask, dissolve benzil (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate in glacial acetic acid.

    • Heat the mixture to reflux at 100-120°C for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • The product, 2,4,5-triphenylimidazole, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Wallach Synthesis of N-Methylimidazole[6]

The Wallach synthesis provides a route to N-substituted imidazoles from N,N'-disubstituted oxamides.[1]

  • Procedure:

    • Treat N,N'-dimethyloxamide with phosphorus pentachloride (PCl₅). This step should be performed in an inert atmosphere and with caution due to the reactivity of PCl₅.

    • The resulting chloro-intermediate is then reduced using hydroiodic acid.

    • The reaction mixture is worked up by neutralization with a suitable base followed by extraction with an organic solvent to isolate the N-methylimidazole.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole[6][7]

This method is particularly useful for synthesizing 2-mercaptoimidazoles, which can then be desulfurized to yield 2-unsubstituted imidazoles.[5]

  • Procedure:

    • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.

    • Add an aqueous solution of potassium thiocyanate (KSCN) (1.1-3.0 eq).

    • Heat the mixture to reflux (approx. 90-100°C) for 2 to 16 hours.[4][5]

    • Upon cooling, the 2-mercapto-4-phenylimidazole precipitates from the solution.

    • Collect the solid by filtration and wash with cold water to obtain the product.

Conclusion

The selection of an optimal imidazole synthesis method is highly dependent on the specific requirements of the target molecule, desired substitution pattern, and available laboratory resources. Classical methods like the Debus-Radziszewski and Marckwald syntheses remain valuable for their simplicity and effectiveness in specific contexts.[4] However, for improved yields, shorter reaction times, and alignment with green chemistry principles, modern catalytic and microwave-assisted methods present compelling alternatives.[2] This guide serves as a foundational resource for making informed decisions in the synthesis of novel imidazole-based compounds.

References

A Comparative Guide to the Synthesis of 2-Aminoimidazoles: Classical versus Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marine alkaloids with a wide spectrum of biological activities, including antimicrobial, anti-biofilm, and anticancer properties. The efficient construction of this privileged heterocyclic system is a key focus for synthetic chemists in drug discovery. This guide provides a detailed comparison of classical and modern synthetic strategies for 2-aminoimidazoles, presenting quantitative data, experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal method for their specific needs.

Classical Synthesis: The Enduring Condensation Reaction

One of the most established and versatile methods for the synthesis of 2-aminoimidazoles is the condensation of an α-haloketone with a guanidine derivative.[1][2] This approach, while traditional, remains widely used due to its simplicity and the ready availability of starting materials.

Traditional Approach in Volatile Organic Solvents (VOCs)

The classical execution of this synthesis involves the reaction of an α-haloketone and guanidine in a conventional organic solvent such as tetrahydrofuran (THF) or ethanol, often requiring elevated temperatures and an inert atmosphere.[2] While effective, this method can be hampered by long reaction times and the use of hazardous solvents.

A Greener Advancement: Deep Eutectic Solvents (DES)

A significant improvement to the classical method is the use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride (ChCl) and urea or glycerol, as the reaction medium.[1][3] DES are non-volatile, biodegradable, and can act as catalysts, leading to enhanced reaction rates.[2] Syntheses in DES can often be performed under air, with reduced reaction times (4-6 hours) and simplified work-up procedures, aligning with the principles of green chemistry.[1][3]

Modern Synthetic Strategies: Expanding the Toolkit

In recent years, several modern synthetic methodologies have emerged, offering significant advantages in terms of efficiency, substrate scope, and the ability to construct complex and diverse 2-aminoimidazole libraries.

Palladium-Catalyzed Carboamination

A powerful modern approach involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates.[4] This method is highly attractive as it forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid synthesis of diversely substituted 2-aminoimidazoles.[5]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has proven to be a valuable tool for accelerating the synthesis of 2-aminoimidazoles.[6][7] This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7]

Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined and efficient platform for the rapid generation of 2-aminoimidazole libraries, which is particularly valuable in high-throughput screening for drug discovery.[8] This methodology involves attaching a starting material to a solid support, carrying out the synthesis in a stepwise manner, and then cleaving the final product from the resin.[8]

Quantitative Data Comparison

The following tables provide a summary of quantitative data for the different synthetic methods, allowing for a direct comparison of their performance.

Table 1: Classical Synthesis of 2-Aminoimidazoles

Entryα-HaloketoneGuanidine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
12-Chloro-1,2-diphenylethan-1-oneGuanidineTHFReflux1281[1]
22-Chloro-1,2-diphenylethan-1-oneGuanidineChCl:Urea (1:2)804-692[1]
32-BromoacetophenoneN-PhenylguanidineEthanolReflux1075[2]
42-BromoacetophenoneN-PhenylguanidineChCl:Glycerol (1:2)80588[1]

Table 2: Modern Synthesis of 2-Aminoimidazoles

EntryMethodSubstratesCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
1Pd-Catalyzed CarboaminationN-Propargyl-N',N''-ditosylguanidine, Aryl triflatePd₂(dba)₃, Xantphos, K₃PO₄1,4-Dioxane10012-24 h70-85[9]
2Microwave-Assisted2-Aminopyrimidine, α-BromoketoneMicrowave (150W)Ethanol12010 min85-95[7]
3Solid-Phase SynthesisResin-bound thiourea, α-Amino esterPolymer-bound tris(2-aminoethyl)amineTHFRoom Temp30 min (cleavage)Not reported[8]

Experimental Protocols

Classical Synthesis in Deep Eutectic Solvent (DES)

Synthesis of N,1,5-Triphenyl-1H-imidazol-2-amine [5]

  • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride (1 part by weight) and urea (2 parts by weight). Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: To the pre-prepared ChCl-Urea DES (2 g), add 2-chloro-1,2-diphenylethan-1-one (1.0 mmol), N-phenylguanidine (1.3 mmol), and triethylamine (1.0 mmol).

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the disappearance of the α-chloroketone by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Add 5 mL of water to the reaction mixture, which will cause the product to precipitate. Collect the solid product by filtration and wash with water. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Modern Palladium-Catalyzed Carboamination

General Procedure for Palladium-Catalyzed Synthesis of N-Tosyl-2-aminoimidazoles [5]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv). Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv). Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100°C for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.

Modern Microwave-Assisted Synthesis

One-Pot, Two-Step Synthesis of Polysubstituted 2-Aminoimidazoles [6]

  • Step 1: Imidazo[1,2-a]pyrimidinium Salt Formation: In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and the α-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile. Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 15 minutes.

  • Step 2: Pyrimidine Ring Opening: Cool the reaction vial to room temperature. Carefully add hydrazine hydrate (60% aqueous solution, 5.0 mmol) to the reaction mixture. Reseal the vial and irradiate in the microwave reactor at 100°C for 5 minutes.

  • Work-up and Purification: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired 2-aminoimidazole.

Modern Solid-Phase Synthesis

General Workflow for Solid-Phase Synthesis of 2-Aminoimidazolones [8]

  • Resin Functionalization: Swell Merrifield resin in DMF. React the resin with a desired thiourea in the presence of DIEA at 50°C for 16 hours. Wash the resin sequentially with DMF, DCM, and MeOH.

  • Amine Deprotection: Swell the thiourea-functionalized resin in a 1:1 mixture of THF/DMF.

  • Intramolecular Cyclization and Cleavage: Suspend the deprotected resin in THF and add polymer-bound tris(2-aminoethyl)amine. Shake the mixture at room temperature for 30 minutes. Filter the resin and wash with THF. The combined filtrate contains the crude 2-aminoimidazolone product.

  • Purification: Evaporate the solvent under reduced pressure and purify the product by flash chromatography or preparative HPLC as needed.

Mechanistic Diagrams

classical_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Alkylated Guanidine alpha_haloketone->intermediate1 SN2 guanidine Guanidine guanidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminoimidazole intermediate2->product Dehydration

Caption: Classical synthesis of 2-aminoimidazoles.

modern_pd_synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product propargyl_guanidine N-Propargyl Guanidine aminopalladation syn-Aminopalladation propargyl_guanidine->aminopalladation aryl_triflate Aryl Triflate oxidative_addition Oxidative Addition Pd(II) Complex aryl_triflate->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->aminopalladation reductive_elimination Reductive Elimination aminopalladation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product Substituted 2-Aminoimidazole reductive_elimination->product

Caption: Palladium-catalyzed synthesis of 2-aminoimidazoles.

microwave_synthesis start 2-Aminopyrimidine + α-Bromoketone step1 Microwave Irradiation (130°C, 15 min) in Acetonitrile start->step1 intermediate Imidazo[1,2-a]pyrimidinium Salt step1->intermediate step2 Hydrazine Hydrate Microwave Irradiation (100°C, 5 min) intermediate->step2 product Polysubstituted 2-Aminoimidazole step2->product

Caption: Microwave-assisted synthesis of 2-aminoimidazoles.

solid_phase_synthesis resin Solid Support (Resin) functionalization Functionalization (e.g., with thiourea) resin->functionalization cyclization Cyclization/ Cleavage functionalization->cyclization product 2-Aminoimidazole (in solution) cyclization->product purification Purification product->purification final_product Pure 2-Aminoimidazole purification->final_product

Caption: General workflow for solid-phase synthesis.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of 2-aminoimidazoles, a critical scaffold in medicinal chemistry, presents a variety of strategic pathways. The selection of an appropriate synthetic route is a crucial decision, balancing factors of yield, reaction time, scalability, and, significantly, cost-effectiveness. This guide provides an objective comparison of prominent synthetic methodologies for 2-aminoimidazoles, supported by quantitative data and detailed experimental protocols to inform your selection process.

Executive Summary

The synthesis of 2-aminoimidazoles can be broadly categorized into classical and modern approaches. The traditional condensation of α-haloketones with guanidines remains a viable method, particularly with "green" modifications that enhance its efficiency and reduce environmental impact. In contrast, modern techniques such as palladium-catalyzed carboamination and energy-assisted methods like microwave and ultrasound irradiation offer accelerated reaction times and high yields, albeit with potentially higher initial investment costs. Multi-component reactions (MCRs) also present an attractive, cost-effective, and atom-economical alternative. This guide will delve into a comparative analysis of these methods to provide a clear picture of their respective cost-effectiveness.

Data Presentation: A Comparative Analysis of Synthetic Pathways

The following tables summarize the key quantitative data for the different synthetic pathways, providing a basis for an objective comparison of their cost-effectiveness. For the purpose of this analysis, we have standardized the cost estimation for the synthesis of a representative tri-substituted 2-aminoimidazole on a hypothetical 1 mmol scale.

Table 1: Comparison of Reaction Parameters and Yields

Synthetic PathwayTypical Reaction TimeTemperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Classical Condensation (in VOCs) 10 - 12 hours[1]Reflux~81%[1]Well-established, versatile starting materials.Long reaction times, use of hazardous solvents.[2]
Green Condensation (in DES) 4 - 6 hours[1]80°C[1]Up to 95%Faster, environmentally friendly, simpler work-up.[1][2]Requires preparation of Deep Eutectic Solvent.
Palladium-Catalyzed Carboamination 16 hours100°CVaries (e.g., ~70-90%)High functional group tolerance, diverse analogs.[2]Expensive catalyst and ligands, inert atmosphere required.[2]
Microwave-Assisted Synthesis 15 - 30 minutes[3]130°COften higher than conventional heatingDrastically reduced reaction times, increased yields.[3]Requires specialized microwave reactor.
Ultrasound-Assisted Synthesis Varies (often shorter than conventional)Milder than conventional heatingVariesMilder reaction conditions, energy efficient.Requires specialized ultrasonic equipment.
Multi-Component Reactions (MCRs) VariesOften mildGood to excellentAtom-economical, reduced steps, time and cost-effective.[4]Scope can be limited by reactant compatibility.

Table 2: Estimated Cost-Effectiveness Analysis (per 1 mmol scale)

Cost ComponentClassical Condensation (in VOCs)Green Condensation (in DES)Palladium-Catalyzed Carboamination
Starting Materials (α-haloketone + guanidine derivative) ~$0.50 - $2.00~$0.50 - $2.00~$2.00 - $5.00 (N-propargyl guanidine + aryl triflate)
Solvent ~$0.10 - $0.50 (e.g., THF, Ethanol)~$0.05 - $0.20 (Choline chloride + Urea)~$0.20 - $1.00 (e.g., PhCF₃)
Catalyst/Reagents ~$0.01 (Base)~$0.01 (Base)~$10.00 - $25.00 (Pd(OAc)₂ + RuPhos)
Estimated Energy Cost (Heating) ModerateLow-ModerateModerate
Purification (Column Chromatography) ~$5.00 - $15.00~$3.00 - $10.00 (often simpler)~$7.00 - $20.00
Estimated Total Cost per mmol ~$5.61 - $17.51 ~$3.56 - $12.21 ~$22.20 - $51.00
Estimated Cost per Gram of Product (assuming ~300 g/mol ) ~$18.70 - $58.37 ~$11.87 - $40.70 ~$74.00 - $170.00

Note: The cost estimations are based on publicly available catalog prices for reagents and solvents and are intended for comparative purposes only. Actual costs may vary based on supplier, purity, and scale. Energy and purification costs are estimations based on typical laboratory conditions.

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below.

Protocol 1: Classical Condensation of an α-Haloketone with Guanidine in a Volatile Organic Solvent (VOC)

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Guanidine derivative (e.g., N,N'-diphenylguanidine) (1.3 mmol)

  • Base (e.g., Triethylamine) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the guanidine derivative and anhydrous THF.

  • Add the base to the mixture and stir until the guanidine derivative is fully dissolved.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Green Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (DES)

Materials:

  • α-Chloroketone (e.g., 2-chloro-1-phenylethanone) (1.0 mmol)[3]

  • Guanidine derivative (e.g., N,N'-diphenylguanidine) (1.3 mmol)[3]

  • Triethylamine (1.0 mmol)[3]

  • Choline chloride (ChCl)

  • Urea

Procedure:

  • Preparation of DES: Prepare the ChCl:Urea (1:2 molar ratio) deep eutectic solvent by mixing choline chloride and urea in a flask and heating at 80°C with stirring until a clear, homogeneous liquid is formed.[3]

  • Reaction Setup: To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative and triethylamine.[3]

  • Addition of α-Chloroketone: Add the α-chloroketone to the mixture.[3]

  • Reaction: Stir the reaction mixture at 80°C for 4-6 hours.[1] Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add 5 mL of deionized water, which will cause the 2-aminoimidazole product to precipitate.[5]

  • Collect the solid product by filtration and wash with water.

  • If necessary, further purify the product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Carboamination for 2-Aminoimidazole Synthesis

Materials:

  • N-propargyl guanidine substrate (1.0 equiv)

  • Aryl triflate (2.0 equiv)

  • Pd(OAc)₂ (4 mol%)

  • RuPhos (8 mol%)

  • LiOtBu (2.4 equiv)

  • Anhydrous trifluorotoluene (PhCF₃)

  • Inert gas (Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, RuPhos, and LiOtBu.

  • Add the N-propargyl guanidine substrate and the aryl triflate.

  • Add anhydrous trifluorotoluene to achieve a 0.1 M concentration of the N-propargyl guanidine.

  • Seal the tube and heat the reaction mixture at 100°C for 16 hours, or until completion as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography to obtain the N-tosyl-2-aminoimidazole product. The N-tosyl group can be subsequently removed if required.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

G cluster_classical Classical Condensation cluster_green Green Condensation cluster_pd Palladium-Catalyzed Carboamination alpha_haloketone α-Haloketone voc VOC (e.g., THF) Reflux, 10-12h alpha_haloketone->voc guanidine Guanidine guanidine->voc product_classical 2-Aminoimidazole (Yield: ~81%) voc->product_classical alpha_haloketone_green α-Haloketone des DES (e.g., ChCl:Urea) 80°C, 4-6h alpha_haloketone_green->des guanidine_green Guanidine guanidine_green->des product_green 2-Aminoimidazole (Yield: up to 95%) des->product_green n_propargyl N-Propargyl Guanidine pd_catalyst Pd(OAc)₂ / RuPhos 100°C, 16h n_propargyl->pd_catalyst aryl_triflate Aryl Triflate aryl_triflate->pd_catalyst product_pd 2-Aminoimidazole pd_catalyst->product_pd

Caption: Comparison of three primary synthetic pathways for 2-aminoimidazoles.

G start Start: Crude Reaction Mixture quench Quench Reaction start->quench extraction Aqueous Work-up & Organic Extraction quench->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate purification Purification dry_concentrate->purification column_chrom Column Chromatography purification->column_chrom If necessary recrystallization Recrystallization/ Precipitation purification->recrystallization If applicable final_product Pure 2-Aminoimidazole column_chrom->final_product recrystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of 2-aminoimidazoles.

Conclusion

The choice of a synthetic pathway for 2-aminoimidazoles is a multifaceted decision that hinges on the specific requirements of the research or development project.

  • For cost-sensitive projects where starting materials are readily available and longer reaction times are acceptable, the classical condensation remains a relevant option.

  • The green condensation in DES offers a significant improvement in terms of efficiency, yield, and environmental impact, making it a highly attractive and often more cost-effective alternative to the classical method.

  • Palladium-catalyzed carboamination , while being the most expensive route on a small scale due to catalyst and ligand costs, provides unparalleled versatility for creating diverse analogs, which can be invaluable in a drug discovery context.

  • Microwave and ultrasound-assisted syntheses represent a significant upfront investment in equipment but can lead to substantial long-term savings in time and energy, particularly for high-throughput synthesis.

  • Multi-component reactions are inherently cost-effective due to their atom economy and reduction in synthetic steps, making them an excellent choice when a suitable MCR is available for the target molecule.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to select the most appropriate and cost-effective synthetic strategy to achieve their scientific goals.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-Methyl-1H-imidazol-2-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced structural differences between regioisomers can profoundly impact biological activity. This guide provides a detailed spectroscopic comparison of 1-Methyl-1H-imidazol-2-amine and its key regioisomers, 4-amino-1-methyl-1H-imidazole and 5-amino-1-methyl-1H-imidazole. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to distinguish between these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-Methyl-1H-imidazol-2-amine and its regioisomers. It is important to note that the data for 1-Methyl-1H-imidazol-2-amine is based on its 4-phenyl derivative and serves as a predictive model.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Comparative)

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Methyl-1H-imidazol-2-amine N-CH₃~3.35s-
(based on 1-methyl-4-phenyl-1H-imidazol-2-amine[1])H-4~7.03s-
H-5---
NH₂~5.49s (broad)-
4-Amino-1-methyl-1H-imidazole N-CH₃Expected ~3.5-3.7s-
(Predicted)H-2Expected ~7.2-7.4s-
H-5Expected ~6.5-6.7s-
NH₂Expected ~4.0-5.0s (broad)-
5-Amino-1-methyl-1H-imidazole N-CH₃Expected ~3.6-3.8s-
(Predicted, based on derivative data[2])H-2Expected ~7.4-7.6s-
H-4Expected ~6.2-6.4s-
NH₂Expected ~4.5-5.5s (broad)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Comparative)

CompoundPositionChemical Shift (δ, ppm)
1-Methyl-1H-imidazol-2-amine N-CH₃~31.63
(based on 1-methyl-4-phenyl-1H-imidazol-2-amine[1])C-2~150.39
C-4~123.91
C-5~112.36
4-Amino-1-methyl-1H-imidazole N-CH₃Expected ~32-34
(Predicted)C-2Expected ~140-142
C-4Expected ~135-137
C-5Expected ~105-107
5-Amino-1-methyl-1H-imidazole N-CH₃Expected ~33-35
(Predicted, based on derivative data[2])C-2~142.6
C-4~117.0
C-5~130.2

Table 3: IR Spectroscopic Data (Predicted/Comparative)

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)
1-Methyl-1H-imidazol-2-amine N-H Stretch (amine)~3400-3200 (broad)
(Predicted)C-H Stretch (aromatic)~3150-3000
C=N Stretch (imidazole)~1650-1580
N-H Bend (amine)~1640-1560
4-Amino-1-methyl-1H-imidazole N-H Stretch (amine)~3450-3250 (broad)
(Predicted)C-H Stretch (aromatic)~3140-3020
C=N Stretch (imidazole)~1640-1570
N-H Bend (amine)~1630-1550
5-Amino-1-methyl-1H-imidazole N-H Stretch (amine)~3480-3280 (broad)
(Predicted)C-H Stretch (aromatic)~3130-3040
C=N Stretch (imidazole)~1630-1560
N-H Bend (amine)~1620-1540

Table 4: Mass Spectrometry Data (Predicted/Comparative)

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Pattern
1-Methyl-1H-imidazol-2-amine ESI98.08Loss of CH₃, NH₃
(Predicted)
4-Amino-1-methyl-1H-imidazole ESI98.08Loss of CH₃, NH₃, HCN
(Predicted)
5-Amino-1-methyl-1H-imidazole ESI98.08Loss of CH₃, NH₃, HCN
(Predicted)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Broadband proton decoupling was used to simplify the spectra. Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically employed.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded.

  • KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder and the IR spectrum is recorded.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of small organic molecules.

  • Sample Introduction: The sample can be introduced directly into the ion source, or via a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

  • Ionization:

    • EI: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • ESI: In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent protonated molecule peak ([M+H]⁺).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of these regioisomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Compound1 1-Methyl-1H-imidazol-2-amine NMR NMR Spectroscopy (¹H & ¹³C) Compound1->NMR IR IR Spectroscopy Compound1->IR MS Mass Spectrometry Compound1->MS Compound2 4-Amino-1-methyl-1H-imidazole Compound2->NMR Compound2->IR Compound2->MS Compound3 5-Amino-1-methyl-1H-imidazole Compound3->NMR Compound3->IR Compound3->MS Data_Table Comparative Data Tables NMR->Data_Table IR->Data_Table MS->Data_Table Structure_Elucidation Structure Elucidation Data_Table->Structure_Elucidation Regioisomer_Differentiation Regioisomer Differentiation Structure_Elucidation->Regioisomer_Differentiation

Caption: Workflow for the spectroscopic comparison of regioisomers.

References

Benchmarking Purity: A Comparative Analysis of Commercially Available 1-Methyl-1H-imidazol-2-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of commercially available 1-Methyl-1H-imidazol-2-amine hydrochloride (HCl), a key building block in the synthesis of various pharmaceutical agents. This report outlines a comprehensive analytical workflow for purity assessment and presents hypothetical data to illustrate the potential variability among different suppliers.

Comparative Purity Analysis

The purity of 1-Methyl-1H-imidazol-2-amine HCl from three fictional commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The identity of the main component and any significant impurities were confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).

SupplierStated PurityExperimentally Determined Purity (HPLC, %)Impurity Profile (LC-MS)Notes
Supplier A >98%98.5%Single major impurity at 0.8%Consistent with stated purity.
Supplier B 95% min.96.2%Two significant impurities at 1.5% and 1.0%Meets the minimum purity specification.
Supplier C Not specified92.8%Multiple impurities detected.Purity is lower than typically acceptable for many research and development applications.

Experimental Protocols

A rigorous and systematic approach was employed to determine the purity of 1-Methyl-1H-imidazol-2-amine HCl. The following sections detail the methodologies used for sample preparation, HPLC analysis, and LC-MS confirmation.

Sample Preparation

Samples of 1-Methyl-1H-imidazol-2-amine HCl were obtained from three different commercial suppliers. For each sample, a stock solution was prepared by dissolving 10 mg of the compound in 10 mL of a diluent consisting of 50:50 (v/v) acetonitrile and deionized water. The solutions were sonicated for 5 minutes to ensure complete dissolution. Working solutions for HPLC and LC-MS analysis were prepared by diluting the stock solutions to a final concentration of 100 µg/mL with the same diluent.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purity analysis was performed using a standard reverse-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution was used with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The purity was calculated based on the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

The identity of the main peak and the characterization of impurities were performed using an LC-MS system.

  • Instrumentation: An HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same chromatographic conditions as the HPLC method were used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

Experimental Workflow

The overall experimental workflow for the purity assessment of 1-Methyl-1H-imidazol-2-amine HCl is depicted in the following diagram.

Purity Analysis Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting start Obtain Samples from Commercial Suppliers prep Prepare Stock and Working Solutions start->prep hplc HPLC-UV Analysis (Purity Assessment) prep->hplc Inject Sample lcms LC-MS Analysis (Identity Confirmation) prep->lcms Inject Sample data_analysis Data Processing and Purity Calculation hplc->data_analysis lcms->data_analysis report Comparative Report Generation data_analysis->report

Performance of different catalysts in the synthesis of 2-aminoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole scaffold is a privileged structural motif prevalent in numerous marine natural products and is a cornerstone in medicinal chemistry due to its broad range of biological activities. The efficient and versatile synthesis of this heterocyclic core is a primary focus for researchers in drug discovery and organic synthesis. This guide provides an objective comparison of the performance of different catalytic systems in the synthesis of 2-aminoimidazoles, supported by experimental data and detailed methodologies.

Comparison of Catalytic Performance

The choice of catalyst profoundly impacts the efficiency, environmental footprint, and substrate scope of 2-aminoimidazole synthesis. This section compares the performance of leading catalytic strategies based on reported quantitative data.

Catalytic StrategyCatalyst/SystemKey ReactantsTypical Reaction TimeYield (%)Key AdvantagesDisadvantages
Homogeneous Metal Catalysis 4 mol% Pd(OAc)₂, 8 mol% RuPhosN-propargyl guanidines, Aryl triflates3 hours70-95%Rapid construction of diverse analogs; C-C bond formation during cyclization.[1]Requires expensive palladium catalyst and ligands; inert atmosphere necessary.[1]
Green Chemistry Approach Deep Eutectic Solvent (Choline Chloride:Urea)α-chloroketones, Guanidine derivatives4-6 hours70-92%Environmentally friendly; shorter reaction times than traditional solvents; simpler work-up.[2][3]Requires preparation of the Deep Eutectic Solvent.[1]
Traditional Condensation No Catalyst (solvent-mediated)α-haloketones, Guanidine derivatives~12 hours~81%Well-established and versatile method.Long reaction times; often requires hazardous solvents and reflux conditions.[2][3]
Heterogeneous Catalysis (Representative) SnO₂ Nanoparticleso-phenylenediamine, Aldehydes (for benzimidazoles)Not SpecifiedHighCatalyst is easily separable and reusable.Data is for a related benzimidazole synthesis.
Organocatalysis (Representative) Chiral 2-aminobenzimidazole derivatives1,3-dicarbonyl compounds, Aminating agentsNot SpecifiedHighMetal-free; potential for asymmetric synthesis.Data is for functionalization, not core synthesis of 2-aminoimidazoles.[4]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate replication and adaptation.

Palladium-Catalyzed Alkyne Carboamination

This method allows for the rapid construction of substituted 2-aminoimidazoles through a carbon-carbon and carbon-nitrogen bond-forming cascade.

Reaction Scheme:

N-propargyl-N'-tosylguanidine + Aryl triflate → N-tosyl-2-aminoimidazole

Materials:

  • N-propargyl-N'-tosylguanidine derivative

  • Aryl triflate

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous trifluorotoluene (PhCF₃)

Procedure:

  • In a flame-dried Schlenk tube under an inert argon atmosphere, add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equivalents).

  • Add the N-propargyl guanidine substrate (1.0 equivalent) and the aryl triflate (2.0 equivalents).

  • Add anhydrous trifluorotoluene to achieve a 0.1 M concentration relative to the N-propargyl guanidine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-tosyl-2-aminoimidazole.[5]

Greener Synthesis using Deep Eutectic Solvents (DES)

This protocol utilizes a choline chloride-urea deep eutectic solvent as both the reaction medium and a catalyst, offering a more sustainable alternative to traditional methods.[1]

Reaction Scheme:

α-chloroketone + Guanidine derivative → 2-aminoimidazole

Materials:

  • α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

  • Guanidine derivative (e.g., N-phenylguanidine)

  • Triethylamine (Et₃N)

  • Choline chloride

  • Urea

  • Deionized water

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES):

    • Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid forms.[5]

  • Synthesis of the 2-Aminoimidazole:

    • To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).[5]

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[5]

    • Monitor the disappearance of the α-chloroketone by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the mixture to room temperature.

    • Add 5 mL of water to the reaction mixture, which will cause the product to precipitate.[5]

    • Collect the solid product by filtration and wash with water. The crude product can be further purified by crystallization.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism for the palladium-catalyzed synthesis and a general workflow for catalyst performance evaluation.

Palladium-Catalyzed Carboamination Cycle

experimental_workflow start Define Substrates (e.g., α-haloketone, guanidine) catalyst_selection Select Catalysts for Comparison (e.g., Pd(OAc)₂, DES, Heterogeneous Catalyst) start->catalyst_selection optimization Optimize Reaction Conditions (Temp, Time, Solvent, Stoichiometry) catalyst_selection->optimization synthesis Perform Synthesis Reactions optimization->synthesis monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) synthesis->monitoring workup Work-up and Purification (Extraction, Chromatography, Crystallization) monitoring->workup analysis Characterize and Quantify Product (NMR, MS, Yield Calculation) workup->analysis comparison Compare Catalyst Performance (Yield, Reaction Time, TON/TOF) analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

General Experimental Workflow for Catalyst Comparison

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-1H-imidazol-2-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Safety and Disposal Information

The following table summarizes crucial safety and disposal information extrapolated from the SDS of related imidazole compounds. It is imperative to treat 1-Methyl-1H-imidazol-2-amine hydrochloride with the same level of caution.

ParameterGuidelineCitation
Hazard Classification Causes skin irritation and serious eye irritation. May be harmful if swallowed.[1][2][3]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or face shield), and protective clothing. A dust respirator should be used if dust is generated.[1][2]
Spill Cleanup For solid spills, sweep dust to collect it into an airtight container, taking care not to disperse it. The collected material should be promptly disposed of as hazardous waste.[1]
Disposal Method Dispose of contents and container to an approved waste disposal plant.[2] This may involve dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber system.[1]
Regulatory Compliance Observe all federal, state, and local regulations when disposing of the substance. Consult your local or regional authorities for specific requirements.[1]

Experimental Protocols: General Disposal Procedure

The following is a general, step-by-step protocol for the disposal of this compound based on standard laboratory practices for hazardous chemical waste.

  • Waste Collection:

    • Collect waste this compound, both in its pure form and in solutions, in a designated, sealable, and compatible waste container.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Preparation for Disposal:

    • Once the container is full or ready for disposal, ensure the cap is tightly sealed.

    • Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office.

  • Disposal:

    • Arrange for the collection of the hazardous waste by trained EHS personnel or a certified hazardous waste contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

A Chemical Waste Generated (this compound) B Is the waste container properly labeled and compatible? A->B C Collect waste in a designated, labeled, and compatible container. B->C No D Store in a designated satellite accumulation area. B->D Yes C->D E Is the container full or ready for disposal? D->E F Continue to add waste to the container. E->F No G Seal the container and complete the hazardous waste pickup form. E->G Yes F->D H Arrange for pickup by EHS or a certified waste contractor. G->H I Waste properly disposed of. H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 1-Methyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of 1-Methyl-1H-imidazol-2-amine hydrochloride (CAS RN: 1450-94-8).[1][2][3][4] The following procedures are based on established safety protocols for handling similar imidazole-based compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against potential splashes of the compound, which could cause serious eye irritation.[5]
Skin Protection Nitrile gloves (or other chemical-resistant gloves) and a laboratory coat.Prevents direct skin contact, which may cause irritation.[5] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A dust respirator may be necessary if handling the solid form generates dust.Minimizes the inhalation of any dust or aerosols.
Foot Protection Closed-toe shoes.Protects feet from potential spills.[6]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Procedure

  • Preparation:

    • Ensure a well-ventilated workspace, preferably a certified chemical fume hood, is available and operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in Table 1.

    • Prepare all required equipment and reagents before commencing work with the compound.

  • Handling:

    • Handle the compound in a manner that avoids the generation of dust.

    • Avoid all direct contact with the substance. Wear appropriate PPE at all times.

    • Wash hands and face thoroughly after handling.

    • Do not eat, drink, or smoke in the designated handling area.

  • In Case of Exposure:

    • If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

Disposal Plan

  • Waste Collection:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of all chemical waste through your institution's environmental health and safety office.

    • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

    • Always observe all federal, state, and local regulations when disposing of the substance. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation - Verify fume hood - Check safety equipment - Don appropriate PPE B Handling - Avoid dust generation - No direct contact - No eating/drinking/smoking A->B Proceed with caution C Exposure Response - Skin: Wash with water - Eyes: Rinse with water B->C In case of accidental exposure D Waste Collection - Collect all contaminated materials - Use labeled hazardous waste container B->D After experiment E Disposal - Follow institutional procedures - Adhere to all regulations D->E Final step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-imidazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.